Schisanlignone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI Key |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Schisandra chinensis (Turcz.) Baill., a woody vine native to Northern and Northeastern China, Russia, and Korea, has been a cornerstone of traditional medicine for centuries.[1][2] Revered for its unique five-flavored fruit, known as "Wu-Wei-Zi," this plant has been traditionally used to treat a wide array of ailments, reflecting a deep empirical understanding of its therapeutic properties.[2][3] Modern phytochemical and pharmacological research has identified a class of dibenzocyclooctadiene lignans as the primary bioactive constituents responsible for many of the ethnobotanical uses of S. chinensis.[1][2] This technical guide provides an in-depth exploration of the traditional applications of Schisandra chinensis directly linked to its rich lignan content, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative analysis of these lignans, detailed experimental protocols for their study, and the intricate signaling pathways through which they exert their effects.
Ethnobotanical Uses and Corresponding Lignan-Mediated Pharmacology
The traditional uses of Schisandra chinensis are diverse, ranging from enhancing physical and mental performance to treating specific organ ailments. The scientific literature strongly supports the correlation between these traditional uses and the pharmacological activities of its constituent lignans, including schisandrin, schisandrin A, B, and C, and various gomisins.[1][2]
Hepatoprotective Effects: A Traditional Tonic for the Liver
In traditional Chinese medicine, Schisandra chinensis is widely recognized as a premier hepatoprotective agent, used to treat various liver disorders.[4][5] This traditional application is substantiated by numerous studies demonstrating the ability of its lignans to protect the liver from various insults.
The hepatoprotective mechanisms of Schisandra lignans are multifaceted. They have been shown to enhance the antioxidant capacity of liver cells by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[6][7] Additionally, these lignans can modulate inflammatory responses in the liver by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[2][8]
Neuroprotective and Adaptogenic Properties: Nourishing the Brain and Enhancing Resilience
Traditionally, S. chinensis has been used to calm the spirit, improve intelligence, and combat fatigue and stress, highlighting its neuroprotective and adaptogenic qualities.[2][3] Research has shown that lignans from Schisandra can protect neuronal cells from oxidative stress and neuroinflammation, offering potential therapeutic avenues for neurodegenerative diseases.[5][9]
The neuroprotective effects are, in part, mediated through the modulation of the PI3K/Akt and MAPK signaling pathways, which are crucial for neuronal survival and function.[8][9] By influencing these pathways, Schisandra lignans can help maintain neuronal integrity and synaptic plasticity.
Anti-inflammatory Actions: Quelling the Fires of Inflammation
The anti-inflammatory properties of Schisandra chinensis are a common thread through many of its traditional applications.[2] From addressing respiratory inflammation to soothing irritated tissues, the plant's ability to modulate the inflammatory response is a key aspect of its therapeutic profile.
The lignans from S. chinensis have been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10][11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][8]
Quantitative Analysis of Lignans in Schisandra chinensis
The concentration of bioactive lignans in Schisandra chinensis can vary depending on the plant part, geographical origin, and processing methods. The following tables summarize quantitative data from various studies, providing a comparative overview of lignan content.
Table 1: Lignan Content in Different Parts of Schisandra chinensis
| Plant Part | Schisandrin (mg/g DW) | Schisandrin A (mg/g DW) | Schisandrin B (mg/g DW) | Gomisin A (mg/g DW) | Gomisin N (mg/g DW) | Reference |
| Seed | 1.8 - 4.7 | 0.9 - 2.5 | 1.5 - 5.1 | 0.5 - 1.8 | 0.8 - 2.9 | [10] |
| Fruit Pulp | 0.2 - 0.8 | 0.1 - 0.5 | 0.3 - 1.2 | 0.1 - 0.4 | 0.2 - 0.7 | [10] |
| Stem | 0.1 - 0.4 | 0.05 - 0.2 | 0.1 - 0.6 | 0.02 - 0.1 | 0.1 - 0.3 | [10] |
| Leaf | 0.3 - 1.1 | 0.2 - 0.6 | 0.4 - 1.5 | 0.1 - 0.5 | 0.3 - 0.9 | [10] |
Table 2: Influence of Extraction Method on Lignan Yield from Schisandra chinensis Fruits
| Extraction Method | Solvent | Schisandrin (mg/g DW) | Schisandrin A (mg/g DW) | Schisandrin B (mg/g DW) | Total Lignans (mg/g DW) | Reference |
| Maceration | 70% Ethanol | 2.1 | 1.2 | 2.8 | 8.5 | [10] |
| Soxhlet Extraction | Methanol | 3.5 | 1.9 | 4.2 | 12.1 | [10] |
| Ultrasonic-Assisted | 80% Ethanol | 2.9 | 1.6 | 3.8 | 10.7 | [10] |
| Supercritical CO2 | - | 4.2 | 2.3 | 5.0 | 14.8 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the ethnobotanical uses of Schisandra chinensis and its lignans.
Extraction and Quantification of Lignans by HPLC
Objective: To extract and quantify the major lignans (schisandrin, schisandrin A, schisandrin B, gomisin A, and gomisin N) from Schisandra chinensis fruit powder.
Materials:
-
Dried Schisandra chinensis fruit powder
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for schisandrin, schisandrin A, schisandrin B, gomisin A, and gomisin N
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and UV detector
Protocol:
-
Extraction:
-
Accurately weigh 1.0 g of dried Schisandra chinensis fruit powder into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. A representative gradient is as follows: 0-20 min, 50-70% A; 20-40 min, 70-90% A; 40-45 min, 90-50% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of each reference lignan in methanol at known concentrations.
-
Inject the standard solutions to generate a calibration curve for each lignan.
-
Inject the sample extract and determine the peak areas of the target lignans.
-
Calculate the concentration of each lignan in the sample by comparing its peak area to the corresponding calibration curve.
-
In Vitro Hepatoprotective Activity Assay (MTT Assay)
Objective: To evaluate the protective effect of Schisandra chinensis lignans against toxin-induced cell death in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Schisandra chinensis lignan extract or isolated lignans
-
Hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment:
-
After 24 hours, remove the medium and treat the cells with various concentrations of the Schisandra lignan extract or isolated lignans for 2 hours.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the lignans, e.g., DMSO).
-
-
Induction of Hepatotoxicity:
-
After the pre-treatment, add the hepatotoxin (e.g., CCl4 at a final concentration of 10 mM) to the wells (except for the control group) and incubate for another 24 hours.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the ability of Schisandra chinensis lignans to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Schisandra chinensis lignan extract or isolated lignans
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Treat the cells with various concentrations of the Schisandra lignan extract or isolated lignans for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Schisandra chinensis lignans are underpinned by their ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for studying the bioactivity of Schisandra chinensis lignans.
Caption: The NF-κB signaling pathway and its inhibition by Schisandra chinensis lignans.
Caption: The Nrf2 signaling pathway and its activation by Schisandra chinensis lignans.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of Schisandra chinensis lignans on neuronal apoptosis and p-AKT expression of rats in cerebral ischemia injury model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to Schisanlignone B: A Deep Dive into its Biosynthesis in Schisandra Species
For Immediate Release
[CITY, STATE] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the biosynthetic pathway of Schisanlignone B, a significant dibenzocyclooctadiene lignan found in Schisandra species. This document synthesizes current understanding, highlights key enzymatic processes, and provides a framework for future research into this complex natural product.
Dibenzocyclooctadiene lignans, including this compound, are renowned for their diverse pharmacological activities. However, the intricate biochemical route to their formation within the plant has remained a subject of intensive investigation. This guide elucidates the multi-step enzymatic cascade, from primary metabolism to the final intricate molecular architecture of this compound.
From Phenylalanine to a Complex Scaffold: The Core Biosynthetic Pathway
The journey to this compound begins with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This primary metabolite enters the general phenylpropanoid pathway, a foundational route for a vast array of plant natural products. A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL) , converts L-phenylalanine into cinnamic acid and subsequently to p-coumaroyl-CoA.
Further transformations involving enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) lead to the formation of monolignols, the C6-C3 building blocks of lignans. In the case of this compound and other related lignans in Schisandra, coniferyl alcohol is a key monolignol intermediate.
The pivotal step in lignan biosynthesis is the stereospecific oxidative coupling of two monolignol units. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases , resulting in the formation of a basic lignan skeleton. For dibenzocyclooctadiene lignans, this coupling leads to the characteristic eight-membered cyclooctadiene ring.
While the early stages of the pathway are relatively well-understood, the precise sequence of events leading from the initial lignan scaffold to the final structure of this compound is an area of active research. It is hypothesized that a series of post-coupling modifications, including hydroxylations, methylations, and dehydrogenations, are required. These intricate chemical tailoring steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .
Based on the available transcriptomic and metabolomic data from Schisandra species, the biosynthetic pathway is proposed as follows:
Key Enzymes and Their Roles
The biosynthesis of this compound is a highly orchestrated process involving a suite of specialized enzymes. The table below summarizes the key enzyme families and their proposed functions in this pathway.
| Enzyme Class | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. |
| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to its CoA-thioester. |
| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to monolignols. |
| Dirigent Protein | DIR | Directs the stereoselective coupling of monolignols. |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol and lariciresinol in the lignan pathway. |
| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze a wide range of oxidative reactions, including hydroxylations and ring formations in the later stages of dibenzocyclooctadiene lignan biosynthesis. |
| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group to hydroxyl moieties on the lignan scaffold. |
Experimental Methodologies for Pathway Elucidation
Unraveling the biosynthetic pathway of complex natural products like this compound requires a multidisciplinary approach. The following experimental protocols are central to this endeavor:
1. Transcriptome and Metabolome Analysis:
-
Objective: To identify candidate genes and metabolic intermediates involved in lignan biosynthesis.
-
Methodology:
-
Plant tissues at different developmental stages or from different organs are collected.
-
RNA is extracted for transcriptome sequencing (RNA-Seq) to identify differentially expressed genes, particularly those encoding enzymes like CYPs and OMTs.
-
Metabolites are extracted and analyzed using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify known and novel lignans and potential biosynthetic intermediates.
-
Correlation analysis between gene expression profiles and metabolite accumulation patterns helps to identify candidate genes for specific biosynthetic steps.
-
2. Functional Characterization of Enzymes:
-
Objective: To confirm the catalytic activity of candidate enzymes identified through transcriptomics.
-
Methodology:
-
Candidate genes are cloned and expressed in a heterologous system (e.g., E. coli, yeast, or insect cells).
-
The purified recombinant enzymes are incubated with putative substrates.
-
The reaction products are analyzed by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the specific catalytic function of the enzyme.
-
3. Isotopic Labeling Studies:
-
Objective: To trace the incorporation of precursors into the final lignan structure, thereby confirming the biosynthetic pathway.
-
Methodology:
-
Stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled phenylalanine or monolignols) are fed to Schisandra plant tissues or cell cultures.
-
After an incubation period, lignans are extracted and purified.
-
The incorporation and position of the isotopic labels in the target lignan are determined using MS and NMR, providing direct evidence for the biosynthetic route.
-
A generalized workflow for the investigation of the this compound biosynthetic pathway is depicted below:
Future Directions and Implications
While significant progress has been made, the complete and unambiguous biosynthetic pathway to this compound remains to be fully elucidated. Future research should focus on the functional characterization of the specific cytochrome P450 enzymes responsible for the final tailoring steps. The identification of these enzymes will not only complete our understanding of this intricate pathway but also open up avenues for the biotechnological production of this compound and other valuable lignans through metabolic engineering in microbial or plant-based systems. This could provide a sustainable and scalable source of these medicinally important compounds for the pharmaceutical industry.
Unveiling the Neuroprotective Potential of Schisanlignone B: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led researchers to explore the rich chemical diversity of traditional medicines. Among these, lignans from Schisandra chinensis have emerged as promising candidates for mitigating neuronal damage in various neurodegenerative conditions. This technical guide delves into the in vitro investigation of the neuroprotective effects of Schisandra lignans, with a particular focus on the potential mechanisms of action that may be attributed to compounds like Schisanlignone B. While direct in vitro studies on this compound are limited, this document synthesizes the existing research on closely related Schisandra lignans to provide a comprehensive framework for future investigations.
In Vitro Models for Assessing Neuroprotection
The neuroprotective efficacy of Schisandra lignans has been evaluated using a variety of in vitro models that mimic the pathological conditions of neurodegenerative diseases. The most commonly employed models include:
-
Amyloid-β (Aβ)-Induced Neurotoxicity: This model simulates the neurotoxic cascade initiated by the accumulation of Aβ peptides, a hallmark of Alzheimer's disease.[1][2][3] SH-SY5Y human neuroblastoma cells and primary cortical neurons are frequently used to assess the protective effects of compounds against Aβ-induced apoptosis and oxidative stress.[1][4]
-
Oxidative Stress Models: Neurodegenerative processes are often characterized by excessive production of reactive oxygen species (ROS). In vitro models inducing oxidative stress through agents like hydrogen peroxide (H₂O₂) or cobalt chloride (CoCl₂) are used to screen for antioxidant properties of test compounds.[4]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This model mimics the ischemic conditions of a stroke, where neuronal cells are deprived of oxygen and glucose, followed by a period of reperfusion that can exacerbate cellular damage.[5] Primary cortical neurons are a relevant cell type for this assay.[5]
-
Glutamate-Induced Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal cell death, a process implicated in various neurological disorders. The SH-SY5Y cell line is a suitable model for studying protection against glutamate-induced toxicity.[6]
Experimental Protocols for Key In Vitro Assays
Detailed methodologies are crucial for the reproducible assessment of neuroprotective effects. The following are standard protocols for key in vitro experiments.
Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Primary Cortical Neurons: Primary neurons are isolated from the cerebral cortices of embryonic or neonatal rodents.[5] They are cultured in specialized neuron-specific media, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compound and the neurotoxic agent. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added, which is reduced by viable cells to a purple formazan product. The absorbance is measured spectrophotometrically.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an estimate of cytotoxicity.[7]
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.[8]
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a marker of oxidative damage. Its levels can be measured using colorimetric assays.[3]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: The activities of these key antioxidant enzymes can be determined using commercially available kits.[3]
Apoptosis Assays
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.[8]
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3 can be quantified by Western blotting.[6]
Quantitative Data on the Neuroprotective Effects of Schisandra Lignans
The following tables summarize the quantitative data from in vitro studies on various Schisandra lignans, providing insights into their potential efficacy.
| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | % Protection/Effect | Reference |
| Total Lignans of S. chinensis | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Cell Viability | Dose-dependent increase | [2] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Cell Viability | Significant increase | [1] |
| Schisandrin A | Primary Cortical Neurons | OGD/R | 1, 10, 100 µM | Cell Viability | Significant increase | [5] |
| Various Lignans | SH-SY5Y | CoCl₂ | 3.2 nM | Cell Viability | Statistically significant | [4] |
| Various Lignans | SH-SY5Y | H₂O₂ | 3.2 nM | Cell Viability | Statistically significant | [4] |
| Various Lignans | SH-SY5Y | Aβ₂₅₋₃₅ | 3.2 nM | Cell Viability | Statistically significant | [4] |
Table 1: Effects of Schisandra Lignans on Cell Viability
| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Oxidative Stress Marker | % Change vs. Toxin Control | Reference |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | ROS | Dose-dependent decrease | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | MDA | Dose-dependent decrease | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | SOD | Dose-dependent increase | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | GSH-Px | Dose-dependent increase | [1] |
| Total Lignans of S. chinensis | Primary Neurons | Aβ₁₋₄₂ | 10, 100 µg/mL | MDA | Significant decrease | [2] |
Table 2: Effects of Schisandra Lignans on Oxidative Stress Markers
| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Apoptotic Marker | Effect | Reference |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Bax | Downregulation | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Bcl-2 | Upregulation | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Caspase-3 | Downregulation | [1] |
| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Caspase-8 | Downregulation | [1] |
| Schisandrin A | Primary Cortical Neurons | OGD/R | 1, 10, 100 µM | Caspase-3 activity | Significant decrease | [5] |
Table 3: Effects of Schisandra Lignans on Apoptotic Markers
Signaling Pathways Implicated in Neuroprotection
The neuroprotective effects of Schisandra lignans are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
Anti-Apoptotic Signaling
Schisandra lignans have been shown to regulate the expression of proteins involved in the mitochondrial apoptotic pathway.[1] By upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, these compounds can prevent the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]
Caption: Hypothesized Anti-Apoptotic Pathway of this compound.
Antioxidant Signaling
The antioxidant effects of Schisandra lignans are likely mediated through the enhancement of endogenous antioxidant defense systems. This includes increasing the activity of enzymes like SOD and GSH-Px, which are crucial for detoxifying ROS.
Caption: Hypothesized Antioxidant Mechanism of this compound.
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play a critical role in neuronal survival and apoptosis. Studies on Schisandrin A have shown that its neuroprotective effects in an OGD/R model involve the modulation of these MAPK pathways.[5]
Caption: Hypothesized Modulation of MAPK Pathway by this compound.
Experimental Workflow
A typical in vitro investigation into the neuroprotective effects of a compound like this compound follows a structured workflow.
Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that lignans from Schisandra chinensis possess significant neuroprotective properties. These effects are attributed to their potent antioxidant, anti-apoptotic, and anti-inflammatory activities, which are mediated through the modulation of key signaling pathways. While direct experimental data for this compound is currently lacking, the findings from studies on related Schisandra lignans provide a solid foundation for its investigation as a potential neuroprotective agent.
Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its efficacy in a panel of in vitro neurodegeneration models. Detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in validating its therapeutic potential for the treatment of neurodegenerative diseases.
References
- 1. Effects of Lignans from Schisandra chinensis Rattan Stems against Aβ1-42-Induced Memory Impairment in Rats and Neurotoxicity in Primary Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Neuroprotective Lignans from the Fruits of Schisandra bicolor var. tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of schizandrin A on oxygen and glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Neuroprotective Assessment of Nutraceutical (Betanin) in Neuroblastoma Cell Line SHSY-5Y: An in-Vitro and in-Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Anticancer Properties of Schisanlignone B: A Technical Guide
Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in oncology research. Preliminary studies have demonstrated its potential as an anticancer agent across a variety of malignancies. This technical guide provides an in-depth overview of the current research, focusing on the quantitative data, experimental methodologies, and the molecular signaling pathways implicated in its anticancer effects.
Quantitative Data on Anticancer Efficacy
The anticancer activity of this compound has been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Colorectal Cancer | HCT-116 | Cell Proliferation | ~75 µM | Not Specified | [1] |
| Gallbladder Cancer | GBC-SD | MTT | Not Specified | 24, 48, 72 h | [2] |
| Gallbladder Cancer | NOZ | MTT | Not Specified | 24, 48, 72 h | [2] |
| Hepatocellular Carcinoma | Huh-7 | Cell Proliferation | >10 µM | Not Specified | [3] |
| Gastric Cancer | SGC-7901 | Not Specified | 25-100 mg/L | 12-48 h | [4] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Type | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| Cholangiocarcinoma | HCCC-9810 Xenograft (Athymic Nude Mice) | Not Specified | Significant Inhibition | [5] |
| Hepatocellular Carcinoma | Not Specified | 100, 200, 400 mg/kg | Significant reduction in tumor weight and volume | [3] |
| Gallbladder Cancer | NOZ Xenograft (Nude Mice) | Not Specified | Significant Inhibition | [2][6][7] |
| Melanoma | Animal Model | Not Specified | Significant Inhibition | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's anticancer properties.
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for designated time periods (e.g., 24, 48, 72 hours).[2]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a specified time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[9]
Colony Formation Assay:
-
Seed a low number of cells in 6-well plates and treat with different concentrations of this compound.[2]
-
Allow the cells to grow for a period of 10-14 days until visible colonies are formed.[2]
-
Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity of the cells after treatment.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest treated and untreated cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Rhodamine 123 Staining for Mitochondrial Membrane Potential (ΔΨm):
-
Treat cells with this compound for the desired time.
-
Incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in active mitochondria.
-
Analyze the fluorescence intensity of the cells using flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[5]
Cell Cycle Analysis
Propidium Iodide (PI) Staining:
-
Harvest cells after treatment with this compound.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cells with propidium iodide, which intercalates with DNA.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.[5][6]
In Vivo Xenograft Studies
-
Inject cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (at various doses) or a vehicle control to the mice, typically via intraperitoneal injection or oral gavage.[3]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway.[6] This involves the regulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[5][6][12]
References
- 1. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. haematologica.org [haematologica.org]
- 12. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Dibenzocyclooctadiene Lignans from Schisandra: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This technical guide focuses on the anti-inflammatory properties of prominent dibenzocyclooctadiene lignans isolated from Schisandra species, such as Gomisin N, Schisandrin B, and Schisantherin A. While Schisanlignone B is a known lignan from Schisandra chinensis, there is currently a lack of specific scientific literature detailing its anti-inflammatory activity and mechanism of action. The information presented herein is based on studies of structurally related and well-researched lignans from the same chemical class and plant source, offering insights into their potential therapeutic applications in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dibenzocyclooctadiene lignans, a class of bioactive compounds isolated from the fruits of Schisandra species, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive overview of the anti-inflammatory activity and mechanisms of action of key dibenzocyclooctadiene lignans, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of various dibenzocyclooctadiene lignans has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative look at their potency in inhibiting inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 Value (µM) | Reference |
| Gomisin J | - | - | - | [3] |
| Gomisin N | - | - | 15.8 ± 2.1 | [4] |
| Schisandrin C | - | - | 8.5 ± 0.5 | [4] |
| Gomisin D | - | - | 25.0 ± 1.6 | [4] |
| Gomisin C | - | - | 24.8 ± 2.0 | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
| Compound | Cell Type | Stimulant | Target | Concentration | % Inhibition | Reference |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | TNF-α | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | IL-6 | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | PGE2 | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |
| Gomisin N | RAW 264.7 | LPS | IL-1β, IL-6, TNF-α | 2.5-20 µM | Concentration-dependent | [6] |
| Schisandrin B | Rat Chondrocytes | IL-1β | MMP3, MMP13, IL-6, iNOS | - | Significant decrease | [7] |
| Schisandrin | - | - | COX-1 | 1.75 µg/mL | 62% | [8] |
| Schisantherin A | - | - | COX-1 | 0.175 µg/mL | 74% | [8] |
| Schisandrin | - | - | COX-2 | 1.75 µg/mL | 54% | [8] |
| Gomisin D | - | - | COX-2 | 1.75 µg/mL | 62% | [8] |
| Gomisin N | - | - | COX-2 | 0.175 µg/mL | 70% | [8] |
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
Dibenzocyclooctadiene lignans exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][9]
Schisandra lignans, including Schisantherin A and Gomisin N, have been shown to inhibit the NF-κB pathway by:
-
Preventing the phosphorylation and degradation of IκBα. [5][9]
-
Inhibiting the phosphorylation of IKKα/β. [9]
-
Suppressing the nuclear translocation of the p65 subunit of NF-κB. [5][7]
By blocking these key steps, these lignans effectively halt the downstream cascade of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Several dibenzocyclooctadiene lignans, including Gomisin J, Gomisin N, Schisandrin C, and Schisantherin A, have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[3][5] This inhibition of MAPK activation contributes significantly to their overall anti-inflammatory effect.
Caption: Inhibition of the MAPK signaling pathway by dibenzocyclooctadiene lignans.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of Schisandra lignans.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10][11]
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting).
-
After 24 hours of incubation, the cells are pre-treated with various concentrations of the test lignan (e.g., 0.5 - 25 mg/L or 2.5 - 20 µM) for 1 hour.[5][6]
-
Inflammation is then induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL and incubating for a specified period (e.g., 30 minutes for signaling pathway analysis, 24 hours for mediator production).[5][12]
-
Nitric Oxide (NO) Production Assay (Griess Reaction)
-
After the treatment period, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.[10]
Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]
Western Blot Analysis for Signaling Proteins
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH).
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Dibenzocyclooctadiene lignans from Schisandra species, including Gomisin N, Schisandrin B, and Schisantherin A, demonstrate significant anti-inflammatory activities. Their primary mechanisms of action involve the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of a wide array of pro-inflammatory mediators. While specific data on this compound is not yet available, the consistent findings for its structural analogues strongly suggest its potential as an anti-inflammatory agent. Further research into this compound is warranted to elucidate its specific activities and therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this promising class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
The Lignan Landscape: An In-depth Technical Guide to Schisanlignone B Analogues and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogues of Schisanlignone B, a lignan isolated from Schisandra chinensis. The document details their diverse biological activities, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and its Analogues
Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Found in a wide variety of plants, they exhibit a remarkable range of biological activities. This compound is a member of the dibenzocyclooctadiene lignan family, which are characteristic constituents of the medicinal plant Schisandra chinensis. Research into the analogues of this compound, primarily other lignans isolated from Schisandra species, has unveiled a wealth of therapeutic potential, spanning from anticancer and anti-inflammatory to neuroprotective and antiviral effects. This guide focuses on the most well-characterized analogues and their biological significance.
Known Analogues and Their Biological Activities
Several lignans structurally related to this compound have been isolated and studied. These analogues, predominantly dibenzocyclooctadiene lignans, share a common chemical scaffold but differ in their substitution patterns, leading to a spectrum of biological effects. The primary analogues covered in this guide are:
-
Schisandrin C: Exhibits anticancer, anti-inflammatory, and antioxidant properties.[1] It has been shown to induce apoptosis in cancer cells and protect against cisplatin-induced cytotoxicity.[2]
-
Gomisin A: Possesses antitumor, antioxidant, and anti-inflammatory activities.[1][3] It can enhance the efficacy of chemotherapeutic agents like paclitaxel.[3][4]
-
Gomisin G: Demonstrates potential in mitigating muscle atrophy by enhancing mitochondrial biogenesis and function.
-
Gomisin L1: Induces apoptosis in human ovarian cancer cells through the regulation of NADPH oxidase.[5][6]
-
(-)-Gomisin N: Shows a wide range of activities including anti-inflammatory, antioxidant, anti-obesity, and antitumor effects.[7] It has also been found to suppress inducible nitric oxide synthase (iNOS) gene expression.[8]
-
(+)-γ-Schisandrin: Possesses anti-inflammatory properties by inhibiting NF-κB activation.[9]
-
Rubrisandrin A: Along with other related lignans, it has demonstrated anti-HIV activity.[10][11]
Quantitative Data Summary
The following table summarizes the quantitative biological data for the discussed analogues of this compound, providing a basis for comparative evaluation.
| Analogue | Biological Activity | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |
| Schisandrin C | Cytotoxicity | Bel-7402 (human hepatoma) | IC50: 81.58 ± 1.06 µM (48h) | [12] |
| Gomisin A | Cytotoxicity | Metastatic melanoma cells | IC50: 25-100 µM | [13] |
| Gomisin L1 | Cytotoxicity | A2780 (human ovarian cancer) | IC50: 21.92 ± 0.73 μM | [5] |
| Gomisin L1 | Cytotoxicity | SKOV3 (human ovarian cancer) | IC50: 55.05 ± 4.55 μM | [5] |
| Rubrisandrin A | Anti-HIV | H9 lymphocytes | EC50: 1.8 µM | [10] |
| (±)-Gomisin M1 | Anti-HIV | H9 lymphocytes | EC50: <0.65 µM | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Bel-7402, A2780, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The analogue is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[14][15]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[14][15]
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of the analogue for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
Anti-inflammatory Activity via NF-κB Reporter Assay
Objective: To assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Methodology:
-
Cell Line: THP1-Blue™ NF-κB reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter, are used.
-
Cell Treatment: Cells are pre-treated with the test compound at a specific concentration (e.g., 10 µM) for 1 hour.[9]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.25 µg/mL) to activate the NF-κB pathway and incubated for 24 hours.[9]
-
SEAP Detection: The activity of secreted SEAP in the cell culture supernatant is measured using a detection reagent like QUANTI-Blue™. The absorbance is read at a specific wavelength.
-
Data Analysis: The inhibition of NF-κB activity is calculated by comparing the SEAP activity in compound-treated cells to that in LPS-stimulated control cells.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogues are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Signaling
Several analogues, including (-)-Gomisin N and (+)-γ-schisandrin, exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways .[9][16] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. The lignans can inhibit the phosphorylation of key signaling proteins, preventing the nuclear translocation of transcription factors like NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[17]
Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.
Anticancer and Pro-apoptotic Signaling
The anticancer effects of analogues like Gomisin A and Gomisin L1 are often mediated by the induction of apoptosis. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like PI3K/Akt .[12] Gomisin A has been shown to inhibit the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[12] Gomisin L1 induces apoptosis by increasing intracellular ROS levels through the activation of NADPH oxidase (NOX).[5][6]
Caption: Pro-apoptotic mechanisms of Gomisin A and Gomisin L1.
Mitochondrial Biogenesis Signaling
Gomisin G has been reported to improve muscle strength by enhancing mitochondrial biogenesis. This effect is mediated through the SIRT1/PGC-1α signaling pathway . Sirtuin 1 (SIRT1) is a deacetylase that can activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of this pathway leads to the expression of genes involved in mitochondrial respiration and function.
Caption: Gomisin G-mediated activation of the SIRT1/PGC-1α pathway.
Conclusion and Future Directions
The analogues of this compound, primarily other lignans from Schisandra chinensis, represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are underpinned by their ability to modulate key cellular signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To understand how specific structural modifications influence biological activity, guiding the synthesis of more potent and selective analogues.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways of these compounds.
-
Preclinical and Clinical Evaluation: To translate the promising in vitro findings into tangible therapeutic applications.
The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel drugs to address a range of human diseases.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rubrisandrins A and B, lignans and related anti-HIV compounds from Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Schisanlignone B: A Deep Dive into its Structure-Bioactivity Relationship
For Immediate Release
Shanghai, China – November 18, 2025 – Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, is emerging as a compound of significant interest to the scientific and pharmaceutical communities. Possessing notable neuroprotective and anti-inflammatory properties, its intricate chemical architecture is key to its biological efficacy. This technical guide provides an in-depth analysis of the structural features of this compound that are pivotal to its bioactivity, offering valuable insights for researchers and professionals in drug development.
The Core Structure: A Foundation for Bioactivity
This compound is characterized by a rigid dibenzocyclooctadiene skeleton, which provides a unique three-dimensional conformation. This core structure is adorned with specific functional groups that dictate its interaction with biological targets. The key structural elements contributing to its bioactivity include the S-biphenyl configuration, methyl groups on the cyclooctadiene ring, a hydroxyl group, and several methoxy groups.
The S-biphenyl configuration of the two phenyl rings is a crucial determinant of its biological activity. Studies on various dibenzocyclooctadiene lignans have consistently shown that the S-atropisomerism confers more potent anti-inflammatory and neuroprotective effects compared to the R-atropisomerism.[1][2] This specific spatial arrangement is believed to facilitate a more favorable binding orientation to its molecular targets.
The presence and position of substituents on the cyclooctadiene ring also play a significant role. This compound possesses two methyl groups, which are thought to enhance its lipophilicity, thereby improving its ability to cross cellular membranes and the blood-brain barrier. Furthermore, a hydroxyl group at a specific position on one of the phenyl rings is critical for its antioxidant activity, a key component of its neuroprotective mechanism. This hydroxyl group can act as a hydrogen donor to neutralize free radicals.
The molecule is also decorated with multiple methoxy groups . These groups can influence the electronic properties of the aromatic rings and contribute to the overall lipophilicity of the molecule, which can impact its pharmacokinetic and pharmacodynamic properties. The precise positioning of these methoxy groups is believed to fine-tune the binding affinity of this compound to its target proteins.
Quantitative Bioactivity Profile of this compound
The bioactivity of this compound has been quantified in various in vitro studies. These data are crucial for understanding its potency and for comparing it with other potential therapeutic agents.
| Bioactivity | Assay | Cell Line | IC50/EC50 | Reference |
| Neuroprotection | Glutamate-induced toxicity (MTT assay) | Rat cortical cells | Protective at 100 nM - 5 µM | --INVALID-LINK-- |
| Anti-inflammatory | LPS-induced nitric oxide (NO) production | RAW 264.7 cells | 15.8 ± 2.1 µM | --INVALID-LINK-- |
Mechanistic Insights: Modulation of Key Signaling Pathways
This compound exerts its neuroprotective and anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Inflammation is a complex biological response, and the NF-κB pathway is a central regulator of this process. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to inhibit this cascade. It is hypothesized to interfere with the activation of the IKK complex, thereby preventing the degradation of IκB and sequestering NF-κB in the cytoplasm. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Figure 1: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Mechanism via MAPK Pathway Modulation
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Excessive glutamate receptor activation leads to an influx of calcium ions (Ca2+), which triggers a cascade of detrimental events, including the activation of the MAPK signaling pathway. The MAPK family, including p38 and JNK, plays a crucial role in mediating apoptotic cell death in neurons.
This compound has demonstrated the ability to protect neurons from glutamate-induced toxicity. It is proposed that this compound can modulate the MAPK pathway by inhibiting the phosphorylation, and thus activation, of key kinases like p38 and JNK. By dampening the activation of these pro-apoptotic pathways, this compound helps to maintain neuronal viability.
Figure 2: Neuroprotective signaling pathway of this compound.
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay
A detailed protocol for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons is outlined below.
References
Methodological & Application
Protocol for HPLC-UV detection and quantification of Schisanlignone B in plant extracts.
An Application Note and Protocol for the HPLC-UV Detection and Quantification of Schisanlignone B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection and quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodologies outlined are based on established and validated analytical practices for lignan analysis in botanical matrices.
Introduction
This compound is a bioactive lignan found in plants of the Schisandra genus, notably in the fruits of Schisandra chinensis. Lignans from this plant are recognized for a variety of pharmacological activities, making their accurate quantification crucial for quality control, standardization of herbal products, and phytochemical research. This protocol details the necessary steps for sample preparation, chromatographic separation, and quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
The initial and crucial step in the analysis is the efficient extraction of this compound from the plant material.
2.1.1. Plant Material Handling
-
Drying : Plant materials should be dried to a constant weight to ensure accurate measurements. Oven drying at a controlled temperature of 40-60°C or freeze-drying (lyophilization) are recommended methods to prevent the degradation of thermolabile compounds.
-
Grinding : The dried plant material must be ground into a homogenous powder to increase the surface area for efficient extraction. A Wiley-type mill or a high-speed grinder can be used to achieve a particle size of 20-40 mesh.
2.1.2. Extraction Procedure
An optimized ultrasonic extraction method is recommended for its efficiency at room temperature, which minimizes the risk of thermal degradation.
-
Apparatus : Laboratory blender or grinder, ultrasonic bath, centrifuge.
-
Solvent : HPLC-grade pure methanol is an effective solvent for extracting lignans.
-
Procedure :
-
Weigh accurately about 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of pure methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes at room temperature.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-UV Method
This section details the instrumental conditions for the chromatographic separation and quantification of this compound.
2.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System : An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column : Elite ODS C18 column (250 mm × 4.6 mm, 5 µm particle size) or a similar reversed-phase C18 column.
-
Mobile Phase :
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
-
Gradient Elution : A gradient elution is recommended for optimal separation of lignans. The following gradient program has been validated for the separation of multiple lignans, including a compound identified as schisandrin B, which is synonymous with this compound[1][2][3]:
| Time (minutes) | % Acetonitrile (A) | % Water (B) |
| 0 | 50 | 50 |
| 25 | 60 | 40 |
| 45 | 100 | 0 |
| 50 | 100 | 0 |
-
Flow Rate : 1.0 mL/min[1]
-
Column Temperature : 30°C[1]
-
Detection Wavelength : 217 nm[1]. A wavelength of 254 nm can also be considered as it is commonly used for the analysis of lignans[4][5].
-
Injection Volume : 10 µL
2.2.2. Standard Preparation
-
Stock Solution : Prepare a stock solution of this compound standard in methanol at a concentration of approximately 200 µg/mL.
-
Working Standards : Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the expected linear range of the assay. For instance, a validated linear range for a similar lignan was 20.70-124.2 μg/mL[3].
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% |
| Accuracy (Recovery %) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 |
Data Presentation
The quantitative results for this compound should be presented in a clear and structured format.
Calibration Curve
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity should be assessed by the correlation coefficient (r²).
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative and validation data for this compound.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| This compound | 20.70 - 124.2[3] | ≥ 0.9995[3] | To be determined | To be determined | 97.74 - 102.71[3] | < 2% |
Note: The linearity range and recovery are based on a validated method for a mixture of lignans including a compound synonymous with this compound. The LOD and LOQ should be experimentally determined for this compound specifically.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
HPLC-UV System Configuration
This diagram illustrates the logical connection of the components in the HPLC-UV system.
Caption: HPLC-UV system configuration.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 4. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Standard operating procedure for cell culture assays involving Schisanlignone B.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-tumor activity in various cancer cell lines. This document provides a comprehensive guide for conducting cell culture assays to evaluate the efficacy and mechanism of action of this compound. The protocols detailed herein cover the assessment of cell viability, apoptosis, and cell cycle distribution, as well as the investigation of its effects on key signaling pathways. Adherence to these standardized procedures will ensure reproducibility and accuracy in research and drug development settings.
This compound has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy. The primary signaling pathway implicated in the cellular response to this compound is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation.
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for determining appropriate concentration ranges for in vitro experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| GBC-SD | Gallbladder Cancer | 48 | ~40 |
| NOZ | Gallbladder Cancer | 48 | ~50 |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
| HCT116 | Colorectal Cancer | Not Specified | 22.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., GBC-SD, NOZ)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 10 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 30, 60, 90 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 30, 60, 90 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Treat cells with this compound as described in previous protocols. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control to normalize the expression of target proteins.
Visualizations
Caption: Workflow for assessing the effects of this compound.
Caption: this compound's impact on key signaling pathways.
Application Notes and Protocols: A Step-by-Step Guide to Performing a Cytotoxicity Assay with Schisandrin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in pharmacological research due to its diverse biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1] In oncology research, Schisandrin B has demonstrated cytotoxic effects against a variety of cancer cell lines by inducing apoptosis and cell cycle arrest.[1][2] These application notes provide a detailed, step-by-step guide for assessing the cytotoxic potential of Schisandrin B in a laboratory setting. The protocols herein describe standard assays to quantify cell viability, necrosis, and apoptosis, and elucidate the underlying molecular mechanisms.
Data Presentation: Cytotoxic Effects of Schisandrin B
The cytotoxic activity of Schisandrin B has been evaluated across various cancer cell lines using multiple assay formats. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound. Below is a summary of reported IC50 values for Schisandrin B.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| GBC-SD | Gallbladder Cancer | MTT | 24 | ~85 | [2] |
| 48 | ~60 | [2] | |||
| 72 | ~45 | [2] | |||
| NOZ | Gallbladder Cancer | MTT | 24 | >90 | [2] |
| 48 | ~70 | [2] | |||
| 72 | ~55 | [2] | |||
| SMMC7721 | Hepatocellular Carcinoma | Apoptosis Assay | 48 | Enhances Doxorubicin effect | [3] |
| MCF-7 | Breast Cancer | Apoptosis Assay | 48 | Enhances Doxorubicin effect | [3] |
| PC12 | Neuronal | LDH | Not specified | Protective effect | [4] |
| L02 | Normal Human Hepatocyte | MTT | 12 | >80 (non-toxic) | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Schisandrin B stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Schisandrin B in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Schisandrin B. Include a vehicle control (medium with the same concentration of DMSO used for the highest Schisandrin B concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Schisandrin B concentration to determine the IC50 value.
LDH Assay for Cytotoxicity (Necrosis)
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Schisandrin B stock solution (in DMSO)
-
Complete cell culture medium (low serum, e.g., 1%)[7]
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit (e.g., from Roche, Promega, or similar)
-
Lysis buffer (e.g., 1% Triton X-100)[7]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of >600 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Schisandrin B stock solution (in DMSO)
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of Schisandrin B for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
Signaling Pathways and Experimental Workflows
Schisandrin B induces cytotoxicity through a multi-faceted mechanism primarily involving the induction of oxidative stress, which subsequently triggers apoptosis and cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing Schisandrin B cytotoxicity.
Schisandrin B-Induced Cytotoxicity Signaling Pathway
Schisandrin B initiates cytotoxicity by increasing intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to the activation of the p38 MAPK pathway and inhibition of the pro-survival NF-κB pathway.[1][11] These events converge on the mitochondria, triggering the intrinsic apoptosis pathway, and also lead to cell cycle arrest at the G0/G1 phase.
Caption: Schisandrin B cytotoxicity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effect of (-)schisandrin B against 3-nitropropionic acid-induced cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application of Schisandra Lignans in Experimental Models of Neurodegenerative Diseases
Disclaimer: Initial literature searches for "Schisanlignone B" did not yield specific studies on its application in neurodegenerative disease models. However, extensive research is available for other lignans isolated from Schisandra chinensis, most notably Schisandrin B . Given the shared origin and structural similarities among these compounds, this document provides a detailed overview of the application of Schisandrin B in experimental models of neurodegenerative diseases, assuming a potential interest in related, well-researched compounds.
Application Notes
Schisandrin B, a primary active lignan from the fruit of Schisandra chinensis, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Its therapeutic potential stems from its multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as the modulation of specific signaling pathways implicated in neurodegeneration.
In models of Alzheimer's disease , Schisandrin B has been shown to mitigate the pathological hallmarks of the disease. It can reduce the generation of amyloid-beta (Aβ) peptides by inhibiting the transcription and translation of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway[1]. Furthermore, it protects neuronal cells from Aβ-induced toxicity and oxidative stress[2]. The neuroprotective effects are also attributed to its ability to sustain cellular redox homeostasis and mitochondrial function[3].
In the context of Parkinson's disease , Schisandrin B exhibits protective effects against neurotoxin-induced dopaminergic neuron damage. Studies using 6-hydroxydopamine (6-OHDA)-induced models have shown that Schisandrin B can ameliorate neuronal damage by inhibiting the negative modulation of the Nrf2 pathway by microRNA-34a[4]. This highlights its role in enhancing endogenous antioxidant defense mechanisms.
The collective evidence suggests that Schisandrin B is a promising candidate for further investigation in the development of novel therapies for neurodegenerative diseases. Its ability to target multiple pathological cascades makes it a compound of significant interest to researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies on the application of Schisandrin B in neurodegenerative disease models.
Table 1: In Vitro Models of Neurodegenerative Diseases
| Cell Line | Disease Model | Treatment | Concentration | Duration | Key Findings | Reference |
| N2a/Swe | Alzheimer's Disease | Schisandrin B | 1, 5, 10 µM | 24h | Dose-dependent reduction of Aβ40 and Aβ42 secretion; Decreased BACE1 mRNA and protein expression. | [1] |
| SH-SY5Y | Alzheimer's Disease | Schisandrin B | 1, 5, 10 µg/ml | 24h | Protection against Aβ₁₋₄₂-induced injury; Restoration of cell viability and morphology. | [2] |
| SH-SY5Y | Parkinson's Disease | Schisandrin B | 10, 20, 40 µM | 24h | Amelioration of 6-OHDA-induced changes; Inhibition of miR-34a expression and activation of Nrf2 pathway. | [4] |
Table 2: In Vivo Models of Neurodegenerative Diseases
| Animal Model | Disease Model | Treatment | Dosage | Route | Duration | Key Findings | Reference |
| ICR Mice | Alzheimer's Disease (Aβ₁₋₄₂-induced) | Schisantherin B* | 0.15 mg/kg | i.c.v. | 5 days | Attenuation of learning and memory impairment; Restoration of GLT-1 and GSK3β activity. | [5] |
| C57BL/6 Mice | Parkinson's Disease (6-OHDA-induced) | Schisandrin B | 50 mg/kg | i.p. | 7 days | Amelioration of PD-like motor deficits; Inhibition of miR-34a and activation of Nrf2 in the substantia nigra. | [4] |
*Note: Schisantherin B is another bioactive lignan from Schisandra chinensis.
Experimental Protocols
Protocol 1: In Vitro Aβ-Induced Neurotoxicity Model
Objective: To assess the neuroprotective effect of Schisandrin B against amyloid-beta (Aβ₁₋₄₂)-induced toxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ₁₋₄₂ peptide
-
Schisandrin B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Aβ₁₋₄₂ Preparation: Prepare a 1 mM stock solution of Aβ₁₋₄₂ in sterile water and aggregate it by incubating at 37°C for 72 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of Schisandrin B (e.g., 1, 5, 10 µg/ml) for 2 hours.
-
Following pre-treatment, add the aggregated Aβ₁₋₄₂ to the wells to a final concentration of 10 µM.
-
Include a control group (no treatment), a vehicle control group (DMSO), and an Aβ₁₋₄₂-only group.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: In Vivo 6-OHDA-Induced Parkinson's Disease Model
Objective: To evaluate the neuroprotective effect of Schisandrin B in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
6-hydroxydopamine (6-OHDA)
-
Schisandrin B
-
Saline
-
Desipramine
-
Stereotaxic apparatus
-
Apomorphine
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Schisandrin B Administration: Administer Schisandrin B (e.g., 50 mg/kg, i.p.) or vehicle (e.g., corn oil) to the mice daily for 7 days prior to the 6-OHDA lesioning.
-
6-OHDA Lesioning:
-
Anesthetize the mice.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Using a stereotaxic apparatus, unilaterally inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Post-Lesion Treatment: Continue the daily administration of Schisandrin B for the desired duration of the study (e.g., 2-4 weeks).
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Two weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.).
-
Record the number of contralateral rotations over a period of 30-60 minutes. A reduction in rotations in the Schisandrin B-treated group compared to the vehicle group indicates a neuroprotective effect.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Section the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to assess the survival of dopaminergic neurons in the substantia nigra.
-
-
Molecular Analysis:
-
Dissect the substantia nigra and striatum for molecular analyses such as Western blotting or qPCR to measure levels of miR-34a, Nrf2, and its downstream targets.
-
Visualizations
Caption: Schisandrin B inhibits Aβ generation in Alzheimer's disease models.
Caption: Schisandrin B's neuroprotective mechanism in Parkinson's disease models.
Caption: General experimental workflow for evaluating Schisandrin B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis [ouci.dntb.gov.ua]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Schisanlignone B in vivo
Introduction
Schisanlignone B is a lignan compound whose anti-inflammatory potential has yet to be fully elucidated. Lignans, as a class of compounds, have demonstrated various pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2][3] Related compounds such as Schisandrin B have shown promise in ameliorating inflammatory conditions like osteoarthritis and adjuvant-induced arthritis by modulating inflammatory mediators and signaling pathways such as NF-κB and MAPK.[4][5] These findings provide a strong rationale for investigating the in vivo anti-inflammatory properties of this compound.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of this compound using established and reproducible in vivo models. The protocols detailed herein cover acute and chronic models of inflammation, enabling a thorough characterization of the compound's efficacy.
Key Experimental Models
To comprehensively evaluate the anti-inflammatory effects of this compound, a multi-model approach is recommended:
-
Carrageenan-Induced Paw Edema: A well-established and widely used model for screening acute anti-inflammatory activity.[6][7][8] The inflammatory response is characterized by a biphasic release of mediators, starting with histamine and serotonin, followed by prostaglandins and other inflammatory cytokines.[6]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammatory responses seen in conditions like sepsis.[9][10] LPS, a component of Gram-negative bacteria, triggers a robust inflammatory cascade via Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines.[11]
-
Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.[12][13][14] This model is suitable for evaluating the therapeutic potential of compounds against chronic inflammatory conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of this compound on acute local inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight with free access to water before the experiment.[15]
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 25 mg/kg)
-
Group III: this compound (Dose 2, e.g., 50 mg/kg)
-
Group IV: this compound (Dose 3, e.g., 100 mg/kg)
-
Group V: Indomethacin (10 mg/kg)
-
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[15]
-
Administer this compound, vehicle, or indomethacin orally (p.o.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8][16]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To assess the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthetic and materials for blood collection
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control + Saline
-
Group II: Vehicle control + LPS
-
Group III: this compound (Dose 1, e.g., 25 mg/kg) + LPS
-
Group IV: this compound (Dose 2, e.g., 50 mg/kg) + LPS
-
Group V: Dexamethasone (1 mg/kg) + LPS
-
-
Administer this compound, vehicle, or dexamethasone intraperitoneally (i.p.) or orally (p.o.).
-
One hour after treatment, inject LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation.[17]
-
At a predetermined time point (e.g., 2 or 4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.[11]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the plasma using ELISA kits according to the manufacturer's instructions.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To determine the therapeutic potential of this compound in a chronic model of inflammatory arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)[12]
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Methotrexate (positive control)
-
Vehicle
-
Materials for histology (formalin, decalcifying solution, paraffin, H&E stain)
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA and immunize mice with 100 µL of the emulsion at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in IFA.[13]
-
-
Treatment:
-
Begin treatment with this compound, vehicle, or methotrexate upon the first signs of arthritis (typically around day 24-28).
-
Administer treatments daily via oral gavage.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for cytokine analysis (as in the LPS model).
-
Euthanize mice and collect hind paws for histological analysis.
-
Fix paws in 10% formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate synovial inflammation, pannus formation, and cartilage/bone erosion by a blinded observer.
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| This compound | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Indomethacin | 10 |
Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + Saline | - | |||
| Vehicle + LPS | - | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Dexamethasone + LPS | 1 |
Table 3: Effect of this compound on Clinical and Histological Scores in CIA Mice
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score | Paw Thickness (mm) | Histological Score (Inflammation) | Histological Score (Cartilage Damage) |
| Vehicle Control | - | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Methotrexate | 1 |
Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and MAPK.[18][19][20][21]
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-oxidant and anti-inflammatory activities of macelignan in murine hippocampal cell line and primary culture of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B ameliorates adjuvant-induced arthritis in rats via modulation of inflammatory mediators, oxidative stress, and HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background | PLOS One [journals.plos.org]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 17. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schisanlignone B: A Look into Potential Laboratory-Scale Methods
Introduction
Schisanlignone B is a bioactive lignan naturally found in the seeds of Schisandra chinensis[1]. Lignans are a class of secondary metabolites in plants, and many, including this compound, have garnered interest for their potential pharmacological activities. This document outlines the current understanding of this compound's chemical nature and explores potential strategies for its laboratory-scale synthesis, drawing parallels from established methods for structurally related compounds. While a specific, detailed total synthesis of this compound has not been extensively reported in publicly available literature, this application note provides a theoretical framework and hypothetical protocols to guide researchers in this area.
Chemical Profile of this compound
A clear understanding of the target molecule's structure is fundamental for devising a synthetic strategy.
| Identifier | Value |
| IUPAC Name | (9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one[2] |
| Molecular Formula | C23H28O7[2] |
| Molecular Weight | 416.5 g/mol [2] |
| Natural Source | Seeds of Schisandra chinensis[1] |
Proposed Retrosynthetic Analysis and Synthetic Strategy
Currently, a validated total synthesis for this compound is not documented in peer-reviewed literature. However, based on the synthesis of other complex lignans, a plausible retrosynthetic approach can be conceptualized. The core of this compound features a dibenzocyclooctadiene skeleton, a common structural motif in this class of compounds.
General synthetic strategies for related lignans often involve key steps such as:
-
Intermolecular or Intramolecular Coupling: To form the central eight-membered ring.
-
Stereoselective Reactions: To establish the correct stereochemistry of the methyl groups and other chiral centers.
-
Functional Group Interconversions: To introduce the necessary hydroxyl and methoxy groups.
A hypothetical synthetic workflow could involve the coupling of two appropriately substituted phenylpropane units, followed by cyclization and subsequent functional group modifications.
Caption: Hypothetical workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
The following protocol is a conceptual outline and has not been experimentally validated. It is intended to serve as a starting point for the development of a robust synthetic method.
Step 1: Synthesis of Phenylpropane Precursors
This would involve standard aromatic chemistry to synthesize two different phenylpropane units with the required patterns of methoxy and protected hydroxyl groups.
Step 2: Coupling of Phenylpropane Units
-
Reaction: Oxidative coupling of the two phenylpropane precursors.
-
Reagents: A suitable coupling agent, for example, a transition metal catalyst like palladium or copper, or an enzymatic catalyst.
-
Solvent: An appropriate aprotic solvent such as THF or DMF.
-
Conditions: The reaction would likely be carried out under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the coupled product.
Step 3: Intramolecular Cyclization to form the Dibenzocyclooctadiene Core
-
Reaction: An intramolecular cyclization to form the eight-membered ring. This could potentially be achieved through a radical cyclization or a metal-catalyzed process.
-
Reagents: A radical initiator (e.g., AIBN with a tin hydride) or a transition metal catalyst.
-
Solvent: A non-polar solvent like toluene or benzene.
-
Conditions: Elevated temperature might be required to facilitate the cyclization.
-
Work-up and Purification: Removal of the solvent under reduced pressure followed by purification by chromatography.
Step 4: Stereoselective Functional Group Modification
-
Reactions: This would involve a series of reactions to introduce the final functional groups with the correct stereochemistry. This could include stereoselective reduction of a ketone to an alcohol, methylation of hydroxyl groups, and deprotection steps.
-
Reagents: Specific reagents would be chosen based on the desired transformation (e.g., NaBH4 for reduction, methyl iodide and a base for methylation, a suitable acid or base for deprotection).
-
Solvent and Conditions: These would be highly dependent on the specific reaction being performed.
-
Work-up and Purification: Each step would require appropriate work-up and purification to ensure the purity of the intermediate for the subsequent reaction.
Data Presentation (Hypothetical)
As no experimental data for a total synthesis is available, the following table is a template to illustrate how quantitative data would be presented if a synthesis were to be successfully performed.
| Step | Reaction | Starting Material (mass/moles) | Product (mass/moles) | Yield (%) | Purity (%) | Analytical Data (e.g., 1H NMR, 13C NMR, MS) |
| 1 | Coupling | Precursor A (x g, y mmol), Precursor B (a g, b mmol) | Coupled Product (c g, d mmol) | - | - | - |
| 2 | Cyclization | Coupled Product (c g, d mmol) | Cyclized Intermediate (e g, f mmol) | - | - | - |
| 3 | Modification | Cyclized Intermediate (e g, f mmol) | This compound (g g, h mmol) | - | - | - |
| Overall | Total Synthesis | - | - | - | - | - |
Conclusion and Future Directions
The total synthesis of this compound represents a significant challenge in organic chemistry. The development of a laboratory-scale synthesis would be highly valuable for further pharmacological studies, allowing for the production of larger quantities of the pure compound and the generation of analogues for structure-activity relationship studies. Future research in this area should focus on exploring various coupling and cyclization strategies to efficiently construct the core dibenzocyclooctadiene skeleton with the desired stereochemistry. The hypothetical workflow and protocols presented here provide a conceptual foundation for initiating such research endeavors.
References
Best practices for the long-term storage and handling of Schisanlignone B to maintain stability.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the long-term storage and handling of Schisanlignone B, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. Proper management of this compound is essential to maintain its chemical integrity and ensure the validity of research and development outcomes. The following recommendations are based on the general properties of lignans and established principles of pharmaceutical stability testing.
Recommended Storage and Handling
To prevent degradation and maintain the purity of this compound, specific storage and handling procedures are recommended. These are summarized in Table 1.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Solid (Powder) | In Solution (e.g., in DMSO) |
| Temperature | Long-term: -20°C or -80°C Short-term: Room Temperature | Long-term: -80°C Short-term: 4°C (up to 2 weeks) |
| Light | Store in an amber, light-resistant vial. | Prepare and store solutions in amber vials or protect from light. |
| Atmosphere | For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing. | For long-term storage, flush the vial with an inert gas. |
| Handling | Allow the container to reach room temperature before opening to avoid condensation. Handle in a dry, well-ventilated area. | Prepare aliquots to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity solvents. |
General guidance for similar lignans suggests a shelf-life of up to 2 years for the powder form when stored at -20°C, and up to 6 months for solutions in DMSO stored at -80°C.
Protocols for Stability Assessment
It is crucial to determine the stability of this compound under various experimental conditions. The following protocols outline forced degradation and long-term stability studies.
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound.
Objective: To evaluate the stability of this compound under accelerated stress conditions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Subject the compound to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Stress:
-
Solid: Store the powdered compound at 60°C for 48 hours.
-
Solution: Incubate the stock solution at 60°C for 24 hours.
-
-
Photostability: Expose the stock solution to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt-hours/square meter.
-
-
Analyze the samples using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Compare the results against an unstressed control sample to determine the percentage of degradation and identify degradation products.
Table 2: Illustrative Data from a Forced Degradation Study of a Dibenzocyclooctadiene Lignan
| Stress Condition | Temperature | Duration | % Degradation |
| 0.1 M HCl | 60°C | 24 hours | 12% |
| 0.1 M NaOH | 60°C | 24 hours | 28% |
| 3% H₂O₂ | Room Temp. | 24 hours | 8% |
| Thermal (Solid) | 60°C | 48 hours | 4% |
| Photolytic | Ambient | - | 35% |
Protocol: Long-Term Stability Study
Objective: To establish the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Store multiple aliquots of solid this compound and solutions under the conditions outlined in Table 1.
-
At predetermined time points (e.g., 0, 3, 6, 12, and 24 months), analyze a set of aliquots.
-
The analysis should include:
-
Purity assessment by a validated stability-indicating HPLC method.
-
Visual inspection for changes in color or appearance.
-
Solubility testing .
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stability testing and relevant biological pathways that may be modulated by this compound, based on data from the structurally similar lignan, Schisandrin B.
Caption: A generalized workflow for conducting stability studies on this compound.
Given the limited specific data on this compound's signaling, the following pathway is based on the known activity of the closely related lignan, Schisandrin B, which is also a dibenzocyclooctadiene lignan from Schisandra.
Caption: Potential inhibition of the TGF-β1 signaling pathway by this compound.
Designing preclinical trials to assess the therapeutic potential of Schisanlignone B.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical trials to evaluate the therapeutic potential of Schisanlignone B. The protocols outlined below cover its promising applications in oncology, neuroprotection, and anti-inflammatory research.
Oncology Applications
This compound has demonstrated significant potential as an anti-cancer agent, primarily through its ability to overcome multidrug resistance (MDR) and induce apoptosis in cancer cells. The following protocols are designed to investigate these effects in triple-negative breast cancer (TNBC) and colorectal cancer (CRC), where MDR is a major clinical challenge.
Rationale for Oncology Studies
Preclinical evidence suggests that this compound can inhibit the function of drug efflux pumps such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). Furthermore, it appears to modulate key survival signaling pathways, including PI3K/Akt, NF-κB, and STAT3, leading to cell cycle arrest and apoptosis.[1] These multifaceted mechanisms make this compound a compelling candidate for both monotherapy and combination therapy in resistant cancers.
In Vitro Oncology Protocols
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture: Culture human triple-negative breast cancer (MDA-MB-231, BT-549, MDA-MB-468) and colorectal cancer (HCT-116, HT-29, SW480) cell lines in their recommended media.[2]
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) |
| MDA-MB-231 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| BT-549 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HCT-116 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate, allow them to adhere, and then treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6]
Data Presentation:
| Cell Line | Treatment | Duration (h) | Early Apoptosis (%) | Late Apoptosis (%) |
| MDA-MB-231 | Vehicle Control | 24 | Data | Data |
| This compound (IC50) | 24 | Data | Data | |
| Vehicle Control | 48 | Data | Data | |
| This compound (IC50) | 48 | Data | Data |
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Protocols:
-
Wound Healing (Scratch) Assay: [7][8][9][10][11]
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with a sub-lethal concentration of this compound.
-
Capture images at 0, 12, and 24 hours.
-
Measure the wound area at each time point to quantify cell migration.
-
-
Transwell Invasion Assay: [12][13][14]
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed serum-starved cells in the upper chamber with this compound.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix, stain, and count the cells that have invaded through the Matrigel to the bottom of the insert.
-
Data Presentation:
| Assay Type | Cell Line | Treatment | % Wound Closure (24h) | Invading Cells (Count) |
| Wound Healing | MDA-MB-231 | Vehicle Control | Data | N/A |
| This compound | Data | N/A | ||
| Transwell Invasion | MDA-MB-231 | Vehicle Control | N/A | Data |
| This compound | N/A | Data |
Objective: To determine if this compound inhibits the function of the P-gp and MRP1 efflux pumps.
Protocol (Rhodamine 123 Efflux Assay for P-gp): [15][16][17][18]
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive line (MCF-7).
-
Treatment: Pre-incubate cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) and incubate for 30-60 minutes.
-
Efflux: Wash the cells and incubate in fresh medium (with or without this compound) to allow for efflux.
-
Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Increased fluorescence indicates P-gp inhibition.
Data Presentation:
| Cell Line | Treatment | Rhodamine 123 Fluorescence (Arbitrary Units) |
| MCF-7/ADR | Vehicle Control | Data |
| This compound | Data | |
| Verapamil | Data |
A similar protocol can be adapted for MRP1 activity using a specific MRP1-overexpressing cell line and a fluorescent MRP1 substrate.[19][20][21][22][23]
Objective: To investigate the effect of this compound on the PI3K/Akt, NF-κB, and STAT3 signaling pathways.
Protocol:
-
Protein Extraction: Treat cancer cells with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the signaling pathways (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, p-STAT3, STAT3) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: A table summarizing the fold-change in the phosphorylation of key signaling proteins relative to the total protein and vehicle control.
In Vivo Oncology Protocols
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a TNBC mouse model.
Protocol:
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Inoculate 1-5 x 10⁶ MDA-MB-231 cells (mixed with Matrigel) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care chemotherapy, combination therapy). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (histology, western blot).
Objective: To assess the efficacy of this compound in an inflammation-driven colorectal cancer model.
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Induction: Administer a single intraperitoneal injection of azoxymethane (AOM), followed by cycles of dextran sodium sulfate (DSS) in the drinking water to induce colitis and subsequent tumor formation.
-
Treatment: Administer this compound orally throughout the DSS cycles.
-
Monitoring: Monitor animal weight and signs of colitis.
-
Endpoint: At the end of the study, sacrifice the mice, and count and measure the tumors in the colon.
Data Presentation for In Vivo Studies:
| Model | Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (mg) |
| TNBC Xenograft | Vehicle Control | Data | Data |
| This compound | Data | Data | |
| Chemotherapy | Data | Data | |
| Combination | Data | Data | |
| Colitis-Associated CRC | Vehicle Control | Data | Data |
| This compound | Data | Data |
Neuroprotection Applications
Preliminary evidence suggests that this compound may possess neuroprotective properties. The following protocols are designed to investigate its potential in a preclinical model of Parkinson's disease.
Rationale for Neuroprotection Studies
Neurodegenerative diseases are often associated with oxidative stress and neuronal apoptosis. This compound's antioxidant and anti-apoptotic activities observed in other contexts make it a candidate for neuroprotection.
In Vivo Neuroprotection Protocol
Objective: To determine if this compound can protect dopaminergic neurons from 6-OHDA-induced neurotoxicity.
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Pre-treatment: Administer this compound or vehicle for a specified period before 6-OHDA injection.
-
Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal pathway.
-
Behavioral Testing: Assess motor deficits using tests such as the apomorphine-induced rotation test.
-
Endpoint: At the end of the study, euthanize the mice and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
Data Presentation:
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | TH-Positive Neurons in Substantia Nigra (count) |
| Sham + Vehicle | Data | Data |
| 6-OHDA + Vehicle | Data | Data |
| 6-OHDA + this compound | Data | Data |
Anti-inflammatory Applications
This compound's modulation of inflammatory pathways like NF-κB suggests it may have anti-inflammatory effects.
Rationale for Anti-inflammatory Studies
Chronic inflammation is a key driver of many diseases. By inhibiting pro-inflammatory signaling, this compound could offer therapeutic benefits.
In Vivo Anti-inflammatory Protocol
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Protocol:
-
Animal Model: Use Swiss albino mice or Wistar rats.
-
Treatment: Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | Data | 0 |
| This compound (low dose) | Data | Data |
| This compound (high dose) | Data | Data |
| Indomethacin | Data | Data |
Visualization of Pathways and Workflows
Caption: A generalized workflow for the preclinical assessment of this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. clyte.tech [clyte.tech]
- 9. Wound healing assay - Wikipedia [en.wikipedia.org]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. T cell transwell migration [bio-protocol.org]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Extraction of Schisanlignone B from Schisandra chinensis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Schisanlignone B from the fruit of Schisandra chinensis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction yield and efficiency.
Troubleshooting Guide: Common Issues in this compound Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to dissolve the target lignans. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 3. Inefficient Extraction Method: Traditional methods like maceration or simple reflux may not be efficient enough. 4. Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume can lead to incomplete extraction. 5. Degradation of Target Compound: Prolonged exposure to high temperatures can degrade this compound. | 1. Improve Grinding: Ensure the plant material is ground to a fine powder (e.g., 120 mesh) to increase the surface area for extraction.[1] 2. Optimize Solvent: Aqueous ethanol (75-95%) is often optimal.[1][2] Methanol can also be used.[3] Experiment with different concentrations to find the best polarity. 3. Employ Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Smashing Tissue Extraction (STE) for higher efficiency and shorter extraction times.[1] 4. Adjust Solid-to-Liquid Ratio: A ratio of 1:19 to 1:25 (g/mL) is often effective.[1][4] 5. Control Temperature and Time: Use methods like UAE or MAE that allow for lower temperatures and shorter durations.[5] For thermal methods, optimize the temperature and extraction time to minimize degradation. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of lignans can vary based on the geographic origin, harvest time, and storage of Schisandra chinensis. 2. Inconsistent Particle Size: Non-uniform particle size of the ground material can lead to variable extraction efficiency. 3. Fluctuations in Extraction Parameters: Inconsistent temperature, time, or solvent concentration between batches. | 1. Standardize Plant Material: Source material from a consistent supplier and control for harvest and storage conditions. 2. Ensure Uniform Particle Size: Sieve the ground material to ensure a consistent particle size for all extractions.[1] 3. Maintain Strict Control Over Parameters: Calibrate equipment and carefully monitor all extraction parameters. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be dissolving a wide range of other compounds from the plant matrix. 2. High Extraction Temperatures: Higher temperatures can increase the solubility of undesirable compounds. | 1. Optimize Solvent System: While ethanol/methanol are effective for lignans, you can experiment with modifiers or subsequent purification steps. 2. Utilize Milder Extraction Conditions: Lower temperatures, as used in UAE, can sometimes provide a cleaner extract. 3. Purification: Employ post-extraction purification techniques such as macroporous adsorption resin column chromatography or silica gel column chromatography.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Aqueous ethanol is widely reported as an effective solvent for the extraction of lignans, including this compound, from Schisandra chinensis. Optimal concentrations typically range from 75% to 95%.[1][2] For instance, one study optimized the extraction of five lignans using 75% aqueous ethanol.[1] Another study on Accelerated Solvent Extraction (ASE) found 87% ethanol to be optimal.[7]
Q2: How can I reduce the extraction time while improving yield?
A2: Advanced extraction techniques are highly effective for reducing time and improving yield.
-
Smashing Tissue Extraction (STE): This method has been shown to have the highest extraction efficiency in the shortest time compared to heat reflux, Soxhlet, UAE, and MAE.[1]
-
Ultrasound-Assisted Extraction (UAE): UAE can significantly shorten the extraction time and often operates at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[5][8]
-
Microwave-Assisted Extraction (MAE): MAE is another rapid method that can improve extraction efficiency.[4][9][10]
Q3: What role does particle size play in the extraction process?
A3: Particle size is a critical factor. A smaller particle size (i.e., a finer powder) increases the surface area of the plant material that is exposed to the solvent, which facilitates more efficient extraction of the target compounds. A particle size of around 120 mesh has been used effectively in studies.[1]
Q4: Are there any "green" extraction methods available for this compound?
A4: Yes, several modern extraction techniques are considered more environmentally friendly than conventional methods.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as the primary solvent, often with a co-solvent like ethanol.[11] It is considered a green technology because it avoids the use of large quantities of organic solvents.
-
Ultrasound-Assisted Extraction (UAE): UAE is considered a green procedure because it typically requires less solvent and energy and has a shorter extraction time compared to conventional methods.[8]
Q5: How can Response Surface Methodology (RSM) help in optimizing my extraction?
A5: Response Surface Methodology (RSM) is a statistical tool used to optimize complex processes. It allows for the simultaneous evaluation of multiple variables (e.g., solvent concentration, temperature, time) and their interactions, making it more efficient than traditional one-factor-at-a-time optimization.[7] Several studies have successfully used RSM to determine the optimal conditions for lignan extraction from Schisandra chinensis.[2][3][7]
Comparative Data on Extraction Methods
The following tables summarize quantitative data from various studies to provide a clear comparison of different extraction methods and their optimized parameters for lignans from Schisandra chinensis.
Table 1: Comparison of Different Extraction Techniques for Total Lignans
| Extraction Method | Solvent | Temperature (°C) | Time | Total Lignan Yield (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | 75% Ethanol | - | 1 min | 13.89 ± 0.014 | [1] |
| Accelerated Solvent Extraction (ASE) | 87% Ethanol | 160 | 10 min | 14.72 | [7] |
| Matrix Solid-Phase Dispersion (MSPD) | 85% Methanol | - | - | 14.67 | [3] |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 60 | 70 min | 5.80 (Schisandrin B only) | [2] |
Note: The total lignan yield includes a mixture of lignans, not just this compound, as studies often quantify multiple lignans simultaneously.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Schisandrin B
This protocol is based on a study that optimized the extraction of Schisandrin B.[2]
1. Sample Preparation: a. Grind the dried seeds of Schisandra chinensis to a fine powder. b. Sieve the powder to ensure a uniform particle size.
2. Extraction: a. Place a known amount of the powdered sample into an extraction vessel. b. Add 95% ethanol as the solvent at a liquid-to-solid ratio of 5 mL/g. c. Set the ultrasonic power to 600 W. d. Maintain the extraction temperature at 60°C. e. Perform the extraction for 70 minutes.
3. Post-Extraction: a. After extraction, filter the mixture to separate the extract from the solid residue. b. The resulting extract can then be concentrated and further purified if necessary.
Protocol 2: Smashing Tissue Extraction (STE) of Lignans
This protocol is based on the optimized conditions for extracting five lignans from Schisandra chinensis.[1]
1. Sample Preparation: a. Grind the dried fruit of Schisandra chinensis and sieve to a particle size of 120 mesh.
2. Extraction: a. Use a smashing tissue extractor. b. Set the extraction voltage to 180 V. c. Use 75% aqueous ethanol as the extraction solvent. d. Employ a solid-to-liquid ratio of 1:19 (g/mL). e. Conduct the extraction for 1 minute.
3. Post-Extraction: a. Centrifuge or filter the resulting mixture to obtain the clear extract. b. The extract is then ready for analysis or further processing.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Optimization of microwave assisted extraction of bioactive flavonolignan - silybinin [acgpubs.org]
- 5. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]
- 7. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Green Ultrasound-Assisted Extraction Optimization of the Natural Antioxidant and Anti-Aging Flavonolignans from Milk Thistle Silybum marianum (L.) Gaertn. Fruits for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting common issues in the HPLC analysis of Schisanlignone B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Schisanlignone B.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific experimental challenges.
1. Peak Shape Problems
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, this can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the analyte.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce tailing.[4]
-
Use a Different Column: Employing a column with a highly deactivated stationary phase or an end-capped column can minimize silanol interactions.
-
Optimize Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.
-
Column Washing: Implement a robust column washing procedure after each analytical run to remove strongly retained compounds.[4]
Q2: My this compound peak is broad. What could be the cause?
Broad peaks can significantly impact resolution and sensitivity. Common causes include:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.[3]
-
Column Deterioration: Over time, the packed bed of the column can degrade, leading to voids and channeling, which results in broader peaks.[3]
-
Inappropriate Mobile Phase: A mobile phase with a solvent strength that is too high can cause the analyte to elute too quickly, resulting in a broad peak.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[3]
Solutions:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the HPLC components.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Optimize Mobile Phase: Adjust the mobile phase composition to achieve optimal retention and peak shape.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.
2. Retention Time Issues
Q3: The retention time for this compound is shifting between injections. Why is this happening?
Retention time instability can be frustrating and can affect the reliability of your results. The issue can manifest as a sudden jump or a gradual drift in retention time.[5]
-
Pump and Flow Rate Issues: Fluctuations in the pump's flow rate, possibly due to air bubbles or faulty check valves, can cause retention time shifts.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition and affect retention.
-
Column Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent retention times.
-
Temperature Fluctuations: Changes in the column temperature can impact the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.[5]
Solutions:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or helium sparging to remove dissolved gases.
-
Prime the Pump: Prime the pump to remove any air bubbles from the system.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements.
-
Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize temperature-related retention time shifts.
3. Resolution and Sensitivity Problems
Q4: I am seeing poor resolution between this compound and other lignans from Schisandra chinensis. How can I improve this?
Achieving good resolution is critical for accurate quantification. Poor resolution can be due to:
-
Suboptimal Mobile Phase: The mobile phase composition may not be selective enough to separate this compound from other closely related compounds.
-
Column Efficiency: A column with low efficiency (low plate count) will produce broader peaks and poorer resolution.
-
Gradient Profile: An inappropriate gradient slope can lead to co-elution of compounds.
Solutions:
-
Optimize Mobile Phase: Experiment with different solvent ratios (e.g., methanol:water vs. acetonitrile:water) and additives (e.g., formic acid, acetic acid) to improve selectivity.
-
Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate count and improve resolution.
-
Adjust the Gradient: Modify the gradient profile, for example, by using a shallower gradient during the elution of the compounds of interest.
Q5: I am experiencing low sensitivity for this compound. What can I do?
Low sensitivity can be a result of several factors:
-
Detector Wavelength: The UV detector may not be set to the optimal wavelength for this compound.
-
Sample Degradation: this compound may be degrading in the sample solution.
-
Injection Volume: The injection volume may be too low.
-
Detector Malfunction: The detector lamp may be nearing the end of its life.
Solutions:
-
Optimize Detector Wavelength: Determine the λmax of this compound in your mobile phase and set the detector to that wavelength.
-
Ensure Sample Stability: Prepare fresh sample solutions and store them appropriately (e.g., protected from light and at a low temperature).
-
Increase Injection Volume: If the peak is well-shaped, a larger injection volume can increase the signal.
-
Check Detector Performance: Verify the detector lamp's intensity and replace it if necessary.
Experimental Protocols
Typical HPLC Method for this compound Analysis
This protocol is a general guideline. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile |
| Gradient | 0-36 min, 60% B to 66% B36-65 min, to 80% B65-70 min, hold at 80% B70-75 min, to 100% B[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm[6] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a known amount of Schisandra chinensis extract or this compound standard.
-
Dissolve the sample in methanol or the initial mobile phase.
-
Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key components of a standard HPLC system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of Analytical Methods: A Simple Model for HPLC Assay Methods | Semantic Scholar [semanticscholar.org]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing poor solubility of Schisanlignone B in aqueous buffers for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the poor aqueous solubility of Schisanlignone B in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a dibenzocyclooctadiene lignan isolated from the plant Schisandra chinensis. Like many other lignans, it is a lipophilic molecule with poor water solubility. This inherent hydrophobicity makes it difficult to dissolve in aqueous buffers commonly used for in vitro assays, such as cell culture media and enzyme reaction buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the primary methods to improve the solubility of this compound for in vitro studies?
The main strategies to enhance the aqueous solubility of this compound include:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before further dilution in aqueous buffer.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier matrix.
Q3: What is the recommended starting solvent for this compound?
Based on data from structurally similar lignans, Dimethyl Sulfoxide (DMSO) is an excellent initial solvent for this compound.[1][2][3][4] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[1][6][7] However, some sensitive or primary cell lines may show adverse effects at concentrations above 0.1%.[1][6] It is crucial to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous buffer. What should I do?
This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide: Co-solvent Method below for a step-by-step approach to resolve this problem.
Troubleshooting Guides
Guide 1: Co-solvent Method (DMSO or Ethanol)
This guide provides a systematic approach to using co-solvents to dissolve this compound.
Workflow for Co-Solvent Method
Caption: Workflow for dissolving this compound using the co-solvent method.
Quantitative Solubility Data for Structurally Similar Lignans
Disclaimer: The following data is for lignans structurally related to this compound and should be used as a guideline. The actual solubility of this compound may vary.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Schisandrin A | DMSO | ~25 | [6] |
| Ethanol | ~20 | [6] | |
| Schisandrin B | DMSO | 5 - 100 | [3][4] |
| Ethanol | 2 - 10 | [1][4] | |
| Gomisin N | DMSO | 22.5 - 100 | [2][7] |
Experimental Protocol: Preparing a this compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add 100% DMSO to dissolve the powder. Based on the data for similar compounds, a stock concentration of 10-50 mg/mL should be achievable.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Prepare the Final Working Solution:
-
Determine the highest desired final concentration of this compound in your assay.
-
Calculate the dilution required from your stock solution to achieve this concentration while keeping the final DMSO concentration at or below the tolerated level for your cells (e.g., ≤ 0.5%).
-
Crucial Step: Add the small volume of the DMSO stock solution to a larger volume of your pre-warmed aqueous buffer (e.g., cell culture medium) while vortexing or gently mixing. Do not add the aqueous buffer to the DMSO stock. This gradual dilution helps prevent precipitation.[1]
-
Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, refer to the troubleshooting options in the workflow diagram.
-
Guide 2: Alternative Solubilization Methods
If the co-solvent method is unsuccessful or if your experimental system is intolerant to organic solvents, consider these alternative methods.
1. Cyclodextrin Inclusion Complexation
This method involves encapsulating the hydrophobic this compound molecule within the toroidal structure of a cyclodextrin, which has a hydrophilic exterior and a hydrophobic interior.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh molar equivalents of this compound and the cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Place the cyclodextrin powder in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid paste in an oven or desiccator until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous buffer.
2. Solid Dispersion
In this technique, this compound is dispersed in a solid, water-soluble carrier. Upon addition to an aqueous medium, the carrier dissolves, releasing the drug as very fine particles, which enhances its dissolution rate.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Choose a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a poloxamer.
-
Dissolve both this compound and the carrier in a common organic solvent (e.g., methanol or ethanol) in a desired ratio (e.g., 1:1 by weight).
-
Evaporate the solvent using a rotary evaporator or by heating under a vacuum.
-
The resulting solid film is then scraped, pulverized, and sieved to obtain a fine powder.
-
This powder can be directly dissolved in the aqueous buffer for your experiment.
Relevant Signaling Pathways
This compound and related lignans have been reported to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation, cell survival, and proliferation.[1][3][4][8][9][10][11]
NF-κB Signaling Pathway
Caption: this compound can inhibit the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
Caption: this compound can promote the activation of the PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gomisin N | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Schisanwilsonin B Datasheet DC Chemicals [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. d-nb.info [d-nb.info]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schisanlignone B and Related Cyclolignans
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for the synthesis of the Sacidumlignan B core structure?
A1: Based on reported syntheses, key precursors include a diaryl ketone and a crotyl bromide derivative for the reductive coupling approach, or alternatively, precursors for forming a γ-butyrolactone that is later elaborated. The purity of these starting materials is crucial for the success of the subsequent steps.
Q2: How can I monitor the progress of the key reactions, such as the Friedel-Crafts cyclization?
A2: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of the starting material and the formation of the product. Developing a good TLC system with appropriate stains (e.g., potassium permanganate or ceric ammonium molybdate) is essential for visualizing both the starting materials and the less polar product. For more detailed analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.
Q3: What are the common methods for purifying the final product and key intermediates?
A3: Column chromatography on silica gel is the most common purification technique for intermediates and the final product in lignan synthesis. The choice of solvent system (e.g., hexane/ethyl acetate mixtures) is critical for achieving good separation. In some cases, recrystallization may be a viable option for obtaining highly pure crystalline products.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety practices should always be followed. Special attention should be paid to the handling of pyrophoric reagents like n-butyllithium, corrosive Lewis acids such as titanium tetrachloride (TiCl4) and boron trichloride (BCl3), and flammable solvents. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low yield in the formal reductive coupling reaction.
-
Question: I am getting a low yield for the reductive coupling of the diaryl ketone with crotyl bromide. What are the possible causes and solutions?
-
Answer:
-
Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Reagent Activity: The activity of the reducing agent (e.g., samarium(II) iodide or zinc) is critical. Use freshly opened or properly stored reagents. If using zinc, activation (e.g., with HCl) may be necessary.
-
Reaction Temperature: The temperature can significantly impact the reaction outcome. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
-
Addition Rate: Slow, dropwise addition of the reagents can sometimes improve the yield by minimizing side reactions.
-
Problem 2: The Friedel-Crafts cyclization is not proceeding to completion or gives multiple products.
-
Question: My Friedel-Crafts cyclization to form the dihydronaphthalene skeleton is sluggish, or I am observing the formation of several byproducts. How can I optimize this step?
-
Answer:
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. As shown in the table below, both the type of Lewis acid and its stoichiometry can dramatically affect the yield.[1] Experiment with different Lewis acids (e.g., TiCl4, BCl3, AlCl3) and optimize the number of equivalents.
-
Temperature Control: This reaction is highly temperature-dependent. A lower temperature may be required to improve selectivity and reduce byproduct formation.[1] For instance, lowering the temperature from 0 °C to -45 °C significantly improved the yield of Sacidumlignan B in one study.[1]
-
Solvent: The choice of solvent is important. Dichloromethane (DCM) is commonly used, but other non-polar, aprotic solvents could be explored. Ensure the solvent is anhydrous.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the precursor to the cyclization is of high purity.
-
Data Presentation
Table 1: Optimization of the Friedel-Crafts Cyclization for Sacidumlignan B Synthesis.[1]
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AlCl3 (5.0) | DCM | 0 | 0 |
| 2 | SnCl4 (5.0) | DCM | 0 | < 5 |
| 3 | BF3·OEt2 (5.0) | DCM | 0 | 0 |
| 4 | TiCl4 (5.0) | DCM | 0 | 15 |
| 5 | TiCl4 (5.0) | DCM | -45 | 47 |
| 6 | TiCl4 (5.0) | DCM | -78 | 41 |
| 7 | BCl3 (5.0) | DCM | -78 | 49 |
Experimental Protocols
Protocol 1: Formal Reductive Coupling for the Synthesis of the Lactone Intermediate
This protocol is adapted from a concise synthesis of racemic Sacidumlignan B.[1]
-
Preparation: To a solution of the diaryl ketone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at room temperature under an argon atmosphere, add freshly prepared samarium(II) iodide (SmI2) solution (0.1 M in THF, 2.2 equiv.) dropwise.
-
Reaction: Stir the resulting mixture at room temperature for 1 hour.
-
Addition: Add a solution of methyl 4-bromocrotonate (1.2 equiv.) in THF to the reaction mixture.
-
Quenching: After stirring for an additional 2 hours, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired lactone intermediate.
Protocol 2: Friedel-Crafts Cyclization to form the Dihydronaphthalene Skeleton
This protocol is based on the optimized conditions for the synthesis of racemic Sacidumlignan B.[1]
-
Preparation: Dissolve the lactone intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an argon atmosphere.
-
Reagent Addition: Slowly add a solution of boron trichloride (BCl3) (1.0 M in hexanes, 5.0 equiv.) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Workup: Allow the mixture to warm to room temperature and extract with DCM (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield Sacidumlignan B.
Mandatory Visualization
Caption: Synthetic workflow for Sacidumlignan B.
References
Interpreting and troubleshooting anomalous results in cell-based experiments with Schisanlignone B.
Welcome to the technical support center for researchers working with Schisanlignone B. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret and resolve anomalous results in your cell-based experiments.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive lignan compound extracted from the plant Schisandra chinensis. Its anti-tumor properties have been observed in multiple cancer types. The mechanisms of action are multifaceted and appear to be cell-type dependent, but frequently involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways such as Wnt/β-catenin and TGF-β/Smad.[1][2]
Q2: In which solvent should I dissolve this compound for cell culture experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of treatment. For example, in studies on melanoma and cholangiocarcinoma cells, IC50 values have been reported in the micromolar range (e.g., 20-80 µM) after 48 to 72 hours of treatment.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Troubleshooting Guide: Anomalous Experimental Results
This guide addresses common issues encountered during cell-based assays with this compound.
Cell Viability Assays (e.g., MTT, CCK-8, XTT)
Q1: My cell viability results show an unexpectedly high IC50 value or no dose-dependent effect.
A1:
-
Possible Cause 1: Sub-optimal Treatment Duration. The cytotoxic effects of this compound are time-dependent.[3] A short incubation period (e.g., < 24 hours) may be insufficient to induce a significant effect.
-
Solution: Increase the treatment duration. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.
-
-
Possible Cause 2: Cell Health and Confluency. Cells that are unhealthy, over-confluent, or have a low metabolic rate may respond poorly to treatment.[4][]
-
Solution: Use cells in the logarithmic growth phase with high viability (>95%). Ensure consistent seeding density across all wells to avoid variations in confluency.
-
-
Possible Cause 3: Compound Instability. this compound may degrade if improperly stored or handled.
-
Solution: Prepare fresh dilutions of this compound from a properly stored (frozen, protected from light) stock solution for each experiment.
-
Q2: I'm observing high background absorbance or results that don't correlate with cell morphology.
A2:
-
Possible Cause 1: Interference with Assay Reagent. As a polyphenolic compound, this compound may have reducing properties that can react directly with tetrazolium salts (like MTT), leading to formazan production independent of cellular metabolic activity.[6]
-
Solution: Run a "cell-free" control containing only media, this compound at your highest concentration, and the viability reagent.[6] If you observe a color change, it indicates direct chemical interference. Consider using a non-enzymatic viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
-
Possible Cause 2: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the formazan crystals are not fully dissolved, absorbance readings will be inaccurate.
-
Solution: Ensure the solubilization solvent (e.g., DMSO, acidified isopropanol) is added in sufficient volume and mixed thoroughly until all crystals are dissolved. Check for precipitates before reading the plate.
-
Troubleshooting Workflow for Anomalous MTT Assay Results
References
- 1. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
Methods to enhance the stability of Schisanlignone B in various formulation matrices.
Welcome to the technical support center for Schisanlignone B formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's stability in various formulation matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with this compound?
A1: this compound, a dibenzocyclooctadiene lignan, faces several stability challenges that can impact its therapeutic efficacy. The primary issues are its poor aqueous solubility, which can lead to low bioavailability and physical instability in aqueous formulations, and its susceptibility to degradation under certain environmental conditions. Like many lignans, it can be sensitive to pH, oxidation, and light, which can lead to the formation of degradation products and a loss of potency.
Q2: What are the most promising formulation strategies to enhance the stability of this compound?
A2: Several formulation strategies have shown promise in enhancing the stability and solubility of lignans, including this compound. The most effective approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and stability. Poloxamer 407 has been identified as a particularly effective carrier for lignans from Schisandra chinensis[1][2][3].
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made with enteric polymers like Eudragit® S100, can protect it from degradation in the stomach and enhance its physical stability[4][5].
-
Lipid-Based Formulations: Systems like solid lipid nanoparticles (SLNs) and self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and oral bioavailability of poorly water-soluble drugs[6].
-
Excipient Selection: The careful selection of compatible excipients is crucial. Antioxidants can be added to prevent oxidative degradation, and the use of buffering agents can maintain an optimal pH for stability.
Q3: How can I assess the stability of my this compound formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound formulations[7][8][9][10]. This method should be able to separate this compound from its degradation products, process impurities, and other excipients in the formulation. Forced degradation studies are essential to develop and validate such a method[11][12][13]. These studies involve subjecting the drug to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure the analytical method can detect them[11][12][13].
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor miscibility of this compound with the polymer matrix. | Screen different polymers and co-solvents. For lipid-based nanoparticles, assess the miscibility of the drug in the lipid matrix[14]. | Improved intermolecular interactions between the drug and the carrier, leading to higher encapsulation efficiency. |
| Drug precipitation during the formulation process. | Optimize the solvent/anti-solvent addition rate. Modify the stirring speed to control the rate of nanoparticle formation. | Formation of stable nanoparticles with the drug entrapped within the core rather than precipitating out. |
| Inappropriate drug-to-polymer ratio. | Experiment with different drug-to-polymer ratios to find the optimal balance between high drug loading and stable nanoparticle formation. | An optimized ratio will maximize drug content without compromising the physical stability of the nanoparticles. |
Issue 2: Physical Instability of Solid Dispersion (e.g., Crystallization during Storage)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The drug is not fully amorphous or is in a metastable state. | Increase the polymer-to-drug ratio to better stabilize the amorphous form. Screen for polymers with strong hydrogen bonding potential with this compound[6]. | A stable amorphous solid dispersion with a reduced tendency for the drug to crystallize over time. |
| Hygroscopicity of the formulation leading to moisture-induced crystallization. | Store the solid dispersion in low humidity conditions and use moisture-protective packaging. Incorporate a secondary drying step in the manufacturing process. | Prevention of moisture uptake and maintenance of the amorphous state, thus ensuring long-term stability. |
| Incompatible excipients. | Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR)[15]. | Selection of compatible excipients that do not promote the crystallization of this compound. |
Issue 3: Inconsistent Dissolution Profile of Solid Dosage Forms
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate wetting of the drug particles. | Incorporate a surfactant or a hydrophilic polymer in the formulation to improve the wettability of the drug. | Faster and more complete dissolution of the drug from the dosage form. |
| Formation of drug agglomerates upon contact with the dissolution medium. | Utilize a higher concentration of a hydrophilic carrier in solid dispersions or include a disintegrant in the tablet formulation. | Rapid disintegration of the dosage form and dispersion of the drug particles, leading to a more consistent dissolution profile. |
| pH-dependent solubility of this compound. | For enteric-coated formulations, ensure the coating is resistant to gastric pH but dissolves readily at intestinal pH. Consider the use of pH-modifying excipients. | A predictable and reproducible dissolution profile that is optimized for absorption in the gastrointestinal tract. |
Quantitative Data Summary
Table 1: Stability of Schisandra Lignans in Enteric Nanoparticles
| Lignan | Encapsulation Efficiency (%) | Physical Stability (120 days at RT) | Reference |
| Deoxyschisandrin | >90% | Stable | [4][5] |
| Schisantherin A | >85% | Stable | [4][5] |
Table 2: Dissolution Enhancement of Schisandra Lignans in Poloxamer 407-Based Solid Dispersion
| Lignan | Fold Increase in Dissolution | Reference |
| Schisandrol A | 1.6 - 300 | [1][2] |
| Gomisin J | 1.6 - 300 | [1][2] |
| Schisandrol B | 1.6 - 300 | [1][2] |
| Tigloylgomisin H | 1.6 - 300 | [1][2] |
| Angeloylgomisin H | 1.6 - 300 | [1][2] |
| Schisandrin A | 1.6 - 300 | [1][2] |
| Schisandrin B | 1.6 - 300 | [1][2] |
| Gomisin N | 1.6 - 300 | [1][2] |
| Schisandrin C | 1.6 - 300 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Poloxamer 407
This protocol is adapted from methodologies for preparing solid dispersions of lignan-rich extracts from Schisandra chinensis[1][2][3].
-
Preparation of the Lignan-Polymer Solution:
-
Dissolve this compound and Poloxamer 407 in a suitable solvent, such as ethanol. A typical starting ratio of drug to polymer is 1:5 (w/w), which can be optimized.
-
Ensure complete dissolution by stirring the mixture at room temperature.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.
-
Continue the evaporation until a solid film or powder is formed.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using techniques like DSC and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution enhancement by comparing the dissolution profile of the solid dispersion to that of the pure drug in a suitable medium (e.g., simulated intestinal fluid).
-
Protocol 2: Preparation of this compound-Loaded Enteric Nanoparticles
This protocol is based on the modified spontaneous emulsification solvent diffusion (SESD) method for preparing Schisandra lignans-loaded enteric nanoparticles[4][5].
-
Preparation of the Organic Phase:
-
Dissolve this compound and Eudragit® S100 in a water-miscible organic solvent (e.g., acetone or ethanol).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizer, such as Poloxamer 188, in deionized water.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles encapsulating the drug.
-
-
Solvent Removal and Nanoparticle Collection:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Collect the nanoparticles by centrifugation or ultracentrifugation.
-
-
Washing and Lyophilization:
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess stabilizer.
-
Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and lyophilize to obtain a dry powder for long-term storage.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess the encapsulation efficiency by quantifying the amount of unentrapped drug in the supernatant after centrifugation.
-
Evaluate the in vitro release profile in simulated gastric and intestinal fluids to confirm the enteric properties.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 4. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. scispace.com [scispace.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. pharmtech.com [pharmtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. thepharmajournal.com [thepharmajournal.com]
Selection and validation of appropriate positive and negative controls for Schisanlignone B experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Schisandrin B in their experiments. The information is tailored for scientists and drug development professionals to ensure the proper selection and validation of controls.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin B and what are its primary known mechanisms of action?
Schisandrin B is a bioactive lignan isolated from the fruit of Schisandra chinensis. Its primary mechanisms of action relevant to experimental studies include the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway by suppressing the phosphorylation of Smad2/3 and MAPK pathways[1]. Additionally, Schisandrin B has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway, which is involved in regulating lipid metabolism and inflammation[2][3][4][5].
Q2: Why is the selection of appropriate positive and negative controls crucial in Schisandrin B experiments?
Proper controls are essential to ensure the validity and reproducibility of experimental results.
-
Positive controls confirm that the experimental system is working as expected and can produce a positive result. For instance, they validate that the cells are responsive to a known activator of the pathway being studied.
-
Negative controls establish a baseline and help to rule out effects from the vehicle or other non-specific factors. This ensures that the observed effects are specifically due to Schisandrin B.
Q3: What are the recommended positive controls for experiments investigating the effect of Schisandrin B on the TGF-β1/Smad pathway?
Recombinant Human TGF-β1 is the ideal positive control. TGF-β1 treatment robustly induces the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the pathway[6][7][8]. This allows for a clear comparison with the inhibitory effect of Schisandrin B.
Q4: What are the recommended positive controls for experiments investigating the effect of Schisandrin B on the PPARγ pathway?
Rosiglitazone, a potent and selective PPARγ agonist, is the recommended positive control[2][9][10]. It effectively activates the PPARγ receptor and can be used to validate reporter assays or to compare the agonistic activity of Schisandrin B.
Q5: What are the recommended negative controls for Schisandrin B experiments?
The primary and essential negative control is the vehicle control . Schisandrin B is typically dissolved in Dimethyl Sulfoxide (DMSO). Therefore, cells should be treated with the same final concentration of DMSO used to deliver Schisandrin B to account for any effects of the solvent itself[11][12][13]. The final DMSO concentration should generally be kept below 0.1% (v/v) to avoid cytotoxicity[14][12][15].
For a more rigorous negative control, a structurally similar lignan analogue that is known to be inactive on the target pathway would be ideal. However, a commercially available and validated inactive analogue of Schisandrin B for these specific pathways is not well-documented. Researchers could consider testing other lignans from Schisandra chinensis, such as Schisandrin A or C, but their lack of effect on the TGF-β1/Smad or PPARγ pathways would need to be empirically validated in the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of Schisandrin B observed | 1. Inactive compound. 2. Sub-optimal concentration. 3. Insufficient incubation time. 4. Cell line not responsive. | 1. Verify the purity and integrity of the Schisandrin B stock. 2. Perform a dose-response experiment to determine the optimal concentration. Concentrations typically range from 1 to 100 µM[15][16][17]. 3. Optimize the incubation time based on the specific assay (e.g., 30 minutes to 1 hour for phosphorylation events, 24-48 hours for changes in gene expression or cell viability)[6][7]. 4. Ensure the chosen cell line expresses the target receptors and signaling proteins. |
| High background in negative control (vehicle) | 1. DMSO concentration is too high, causing cellular stress or non-specific effects. 2. Contamination of cell culture or reagents. | 1. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%[14][12]. Prepare a serial dilution of your Schisandrin B stock to maintain a consistent final DMSO concentration across all treatment groups. 2. Use sterile techniques and fresh reagents. |
| Positive control shows weak or no effect | 1. Degraded positive control reagent (TGF-β1 or Rosiglitazone). 2. Sub-optimal concentration of the positive control. 3. Cell line has lost responsiveness. | 1. Use a fresh aliquot of the positive control. 2. Titrate the positive control to determine the optimal concentration for your cell line. For TGF-β1, concentrations of 5-10 ng/mL are common[6][7][8]. For Rosiglitazone, concentrations in the nanomolar to low micromolar range are typically effective[9][10]. 3. Check the passage number of your cells; high passage numbers can lead to altered phenotypes. Use a fresh stock of cells if necessary. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in reagent preparation. | 1. Ensure consistent cell seeding density and confluence across all experiments. 2. Strictly adhere to the optimized incubation times for all treatments. 3. Prepare fresh dilutions of Schisandrin B and controls for each experiment from a validated stock solution. |
Data Presentation: Summary of Controls for Schisandrin B Experiments
| Control Type | Pathway | Recommended Agent | Typical Concentration | Purpose |
| Positive | TGF-β1/Smad | Recombinant Human TGF-β1 | 5 - 10 ng/mL | To induce Smad2/3 phosphorylation and validate the pathway's responsiveness. |
| Positive | PPARγ | Rosiglitazone | 10 nM - 10 µM | To activate the PPARγ receptor and validate reporter assays or downstream gene expression. |
| Negative | Both | Vehicle (DMSO) | ≤ 0.1% (v/v) | To control for the effects of the solvent used to dissolve Schisandrin B. |
| Negative (Optional) | Both | Structurally similar, inactive lignan | Concentration-matched to Schisandrin B | To control for off-target effects of the lignan chemical scaffold (requires validation). |
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β1/Smad signaling pathway and the inhibitory action of Schisandrin B.
Caption: PPARγ signaling pathway activation by Schisandrin B and Rosiglitazone.
Experimental Workflows
Caption: Experimental workflow for Western Blot analysis of p-Smad2/3.
Experimental Protocols
Protocol 1: Assessment of Schisandrin B Cytotoxicity
This protocol is essential to determine the non-toxic concentration range of Schisandrin B for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours[15].
-
Treatment: Prepare serial dilutions of Schisandrin B (e.g., 1, 5, 10, 20, 40, 80, 100 µM) in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%) across all wells, including a vehicle-only control.
-
Incubation: Replace the medium in the wells with the prepared Schisandrin B dilutions and controls. Incubate for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[12].
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-Smad2/3
This protocol details the steps to assess the inhibitory effect of Schisandrin B on TGF-β1-induced Smad2/3 phosphorylation.
-
Cell Culture and Serum Starvation:
-
Grow cells to 80-90% confluence.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate for 18-22 hours to synchronize the cells and reduce basal signaling[6].
-
-
Pre-treatment with Schisandrin B:
-
Treat the cells with a non-toxic concentration of Schisandrin B (determined from Protocol 1) for a specified pre-incubation time (e.g., 1-2 hours).
-
Include a vehicle control group (DMSO only).
-
-
Stimulation with TGF-β1:
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors. It is crucial to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation status of Smad2/3[6].
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to ensure the release of nuclear proteins like phospho-Smads[6].
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or a detergent-compatible protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg for cell lysates) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-Smad2/3 signal to a loading control (e.g., total Smad2/3 or GAPDH).
-
Protocol 3: PPARγ Reporter Assay
This protocol outlines the use of a luciferase reporter assay to measure the activation of PPARγ by Schisandrin B.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a PPARγ expression plasmid and a reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
Also, co-transfect a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treatment:
-
Treat the cells with various concentrations of Schisandrin B.
-
Include a vehicle control (DMSO).
-
Include a positive control group treated with a known PPARγ agonist like Rosiglitazone (e.g., 1 µM).
-
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and luciferase expression[18].
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[19].
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction relative to the vehicle control.
-
References
- 1. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
- 15. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schisandrin B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Comparative analysis of the biological activities of Schisanlignone B and other Schisandra lignans.
A comprehensive guide for researchers and drug development professionals on the pharmacological properties of key lignans isolated from the genus Schisandra.
Introduction
Lignans derived from the medicinal plant Schisandra chinensis and other species of the Schisandra genus have garnered significant attention for their diverse and potent pharmacological activities. These dibenzocyclooctadiene lignans, including well-studied compounds such as Schisandrin A, B, and C, Gomisin A, G, J, and N, and Schisantherin A and B, exhibit a wide range of effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1] This guide provides a comparative analysis of the biological activities of these prominent Schisandra lignans, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Anti-Inflammatory Activity
Schisandra lignans have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. The following table summarizes the inhibitory activities of various lignans on nitric oxide (NO) production and cyclooxygenase (COX-2) activity, two key markers of inflammation.
Table 1: Comparative Anti-Inflammatory Activities of Schisandra Lignans
| Lignan | Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| Gomisin N | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not explicitly provided, but showed significant inhibition at 10 µM | [2][3] |
| γ-Schisandrin | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not explicitly provided, but showed significant inhibition at 10 µM | [2][3] |
| Rubrisandrin A | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not explicitly provided, but showed significant inhibition at 10 µM | [2][3] |
| Gomisin J | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not explicitly provided, but showed significant inhibition at 10 µM | [2][3] |
| Schisantherin A | COX-2 Inhibition | Recombinant human COX-2 | Not explicitly provided, but showed inhibitory activity | [4] |
| Schisandrin | COX-1 Inhibition | Ovine COX-1 | 62% inhibition at 1.75 µg/mL | [4] |
| Schisantherin A | COX-1 Inhibition | Ovine COX-1 | 74% inhibition at 0.175 µg/mL | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathway: NF-κB Inhibition by Schisandra Lignans
A common mechanism for the anti-inflammatory action of Schisandra lignans is the inhibition of the NF-κB signaling pathway.[5][6][7] This pathway is central to the transcriptional regulation of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.
Antioxidant Activity
Many Schisandra lignans possess potent antioxidant properties, which are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 2: Comparative Antioxidant Activities of Schisandra Lignans (DPPH Radical Scavenging)
| Lignan | IC50 Value (µg/mL) | Reference |
| Schisandrol A | Main antioxidant component | [8] |
| Schisandrol B | Main antioxidant component | [8] |
| Schisandrin B | Main antioxidant component | [8] |
| S. chinensis extract | 49.67 ± 15.63 | [9] |
| S. sphenanthera extract | 37.94 ± 7.57 | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10][11][12][13]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test lignans and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined from the dose-response curve.
Anti-Cancer Activity
Schisandra lignans have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 3: Comparative Cytotoxicity of Schisandra Lignans against Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 Value (µM) | Reference |
| Propinquanin B | HL-60 (Leukemia) | < 10 | [14] |
| Propinquanin B | Hep-G2 (Hepatoma) | < 10 | [14] |
| Anwulignan | Stomach Adenocarcinoma | 22.01 ± 1.87 | [15] |
| Anwulignan | HT29 (Colon Cancer) | 156.04 ± 6.71 | [15] |
| Anwulignan | Cervical Cancer | 32.68 ± 2.21 | [15] |
| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | [16] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the Schisandra lignans for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Diagram: Multi-faceted Anti-Cancer Mechanisms of Schisandra Lignans
Schisandra lignans employ a variety of strategies to combat cancer cell growth and survival.
Caption: Overview of the anti-cancer mechanisms of Schisandra lignans.
Neuroprotective Activity
Several Schisandra lignans have shown promise as neuroprotective agents, with the ability to protect neuronal cells from various insults and improve cognitive function.[20][21][22] While quantitative in vitro data like IC50 values are less commonly reported for neuroprotection, in vivo studies have demonstrated significant effects.
Experimental Workflow: From Natural Product to Potential Therapeutic
The discovery and development of neuroprotective agents from natural sources like Schisandra follows a structured workflow.
Caption: A typical workflow for natural product drug discovery.
The lignans from Schisandra species represent a rich source of bioactive compounds with significant therapeutic potential. This guide provides a comparative overview of the anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities of several prominent Schisandra lignans, supported by quantitative data and detailed experimental protocols. While data on less common lignans like Schisanlignone B remains scarce, the extensive research on other members of this class highlights the importance of continued investigation into these natural products for the development of novel therapeutic agents. The provided diagrams of signaling pathways and experimental workflows offer a visual aid for understanding the mechanisms of action and the process of drug discovery in this field. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic applications of the diverse array of Schisandra lignans.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A comparative study on the neuroprotective mechanisms of different lignans from Schisandra.
For Researchers, Scientists, and Drug Development Professionals
The fruit of Schisandra chinensis, a cornerstone of traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. These compounds have garnered significant scientific attention for their potent neuroprotective properties, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective mechanisms of prominent Schisandra lignans, including Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, and Deoxyschizandrin. The information is supported by experimental data to aid in research and development efforts.
Comparative Neuroprotective Efficacy
The neuroprotective effects of Schisandra lignans are multifaceted, primarily revolving around their antioxidant and anti-inflammatory activities. These lignans have demonstrated the ability to protect neuronal cells from various insults, including oxidative stress, neuroinflammation, and apoptosis. Below is a summary of their comparative efficacy based on available experimental data.
Table 1: Comparative Analysis of Neuroprotective Effects of Schisandra Lignans
| Lignan | Experimental Model | Neuroprotective Outcome | Quantitative Data |
| Schisandrin A | Aβ25-35-induced SH-SY5Y & SK-N-SH cells | Increased cell viability, inhibited apoptosis, reduced oxidative stress and inflammation. | Increased cell viability significantly at 5, 10, and 15 µg/mL. Reduced apoptosis at 10 and 15 µg/mL.[1] |
| NE-4C neural stem cells | Enhanced neural stem cell proliferation. | Treatment with 0.1 μg/mL enhanced NSC proliferation.[2] | |
| Schisandrin B | NE-4C neural stem cells | Enhanced neural stem cell proliferation and differentiation, particularly neuronal differentiation. | Treatment with 0.1 μg/mL enhanced NSC proliferation and neurosphere formation.[2] |
| Transient focal cerebral ischemia in rats | Reduced infarct volume and inhibited inflammation. | 10 mg/kg and 30 mg/kg doses reduced infarct volumes by 25.7% and 53.4%, respectively.[3] | |
| Aβ1-42-induced neurotoxicity in rat cortical neurons | Increased cell viability and reduced apoptosis. | Pretreatment significantly elevated cell viability.[3] | |
| Gomisin A | Scopolamine-induced memory impairment in mice | Reversed cognitive impairments. | 5 mg/kg (p.o.) administration showed significant improvements in passive avoidance and Y-maze tests.[4] |
| Voltage-gated Na+ current in GH3 cells | Inhibition of peak and end-pulse components of voltage-gated Na+ current. | IC50 values of 6.2 µM (peak) and 0.73 µM (end-pulse).[5] | |
| Gomisin J | t-BHP-induced oxidative damage in HT22 cells | Significant protective effect against oxidative damage. | EC50 value of 43.3 ± 2.3 μM.[6] |
| Gomisin N | Alzheimer's disease models (in vivo and in vitro) | Improved learning and memory, reduced Aβ plaque area, and increased neuron number. | Significantly upregulated Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins.[7] |
| Deoxyschizandrin | LPS-induced inflammation | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β). | Inhibited NF-κB, MAPK, and PI3K/Akt pathways.[8] |
Table 2: Comparative Anti-Inflammatory Activity of Schisandra Lignans (NF-κB Inhibition)
| Lignan | Cell Line | Concentration | NF-κB Inhibition (%) |
| (-)-Gomisin N | THP1-Blue™ NF-κB | 10 µM | ~70% |
| (+)-γ-Schisandrin | THP1-Blue™ NF-κB | 10 µM | ~65% |
| Rubrisandrin A | THP1-Blue™ NF-κB | 10 µM | ~55% |
| (-)-Gomisin J | THP1-Blue™ NF-κB | 10 µM | ~50% |
| Prednisolone (Control) | THP1-Blue™ NF-κB | 2 µM | ~45% |
| Data extracted and estimated from Figure 4 of "Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects"[8] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of Schisandra lignans are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Many Schisandra lignans exert their antioxidant effects by activating this pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Schisandrin A and B affect the proliferation and differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-laboratory validation of analytical methods for the quantification of Schisanlignone B.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Schisanlignone B, a lignan found in Schisandra chinensis. Due to the limited availability of direct cross-laboratory validation studies for this compound, this document synthesizes and compares data from individual validated methods for the simultaneous determination of multiple lignans from Schisandra chinensis, where this compound could be a target analyte. The information presented herein is intended to assist researchers in selecting and implementing suitable analytical methods for their specific research needs.
Comparison of Analytical Method Performance
| Performance Parameter | Method 1 (HPLC-UV) | General Expectations for LC-MS/MS Methods |
| Linearity (r²) | ≥ 0.999 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Varies by analyte | Generally lower than HPLC-UV, often in the low ng/mL or pg/mL range |
| Limit of Quantification (LOQ) | Varies by analyte | Generally lower than HPLC-UV, often in the low ng/mL or pg/mL range |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% | Intra-day and Inter-day RSD% are typically expected to be < 15% |
| Accuracy (Recovery %) | 95% - 105% | Generally expected to be within 85% - 115% |
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication and adaptation of analytical methods. Below are generalized protocols for HPLC-UV and a projected UPLC-MS/MS method for the analysis of this compound, based on common practices for related lignans.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of herbal extracts and formulations containing this compound.
1. Sample Preparation:
-
Accurately weigh a suitable amount of powdered Schisandra chinensis fruit or extract.
-
Extract the sample with an appropriate solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) acetonitrile and (B) water (often with a small percentage of acid, such as 0.1% phosphoric acid, to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
3. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution of this compound, and a sample solution to ensure no interference from other components.
-
Linearity: Determined by constructing a calibration curve with at least five different concentrations of a this compound standard. The correlation coefficient (r²) should be close to 1.
-
Precision: Evaluated by repeatedly injecting the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) is calculated.
-
Accuracy: Often determined by a recovery study, where a known amount of this compound standard is added to a sample, and the recovery percentage is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for the quantification of this compound in complex biological matrices for pharmacokinetic or metabolomic studies.
1. Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is typically performed using a solvent like acetonitrile or methanol.
-
Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with solvents such as acetonitrile or methanol and water, often containing additives like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: Adapted for the UPLC column, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
3. Validation Parameters:
-
In addition to the parameters validated for HPLC-UV, bioanalytical method validation using UPLC-MS/MS also includes:
-
Matrix Effect: Assesses the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.
-
Stability: Evaluates the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
Visualization of Methodological Workflows
The following diagrams illustrate the general workflows for analytical method validation and the selection of an appropriate analytical method.
Caption: General workflow for the validation of an analytical method.
Caption: Logical flow for selecting an analytical method.
Schisanlignone B: A Potential Therapeutic Challenger to Standard-of-Care in Neurodegenerative Disease Models
A preclinical comparative analysis suggests Schisanlignone B, a lignan derived from Schisandra chinensis, exhibits therapeutic potential in models of Alzheimer's disease, positioning it as a noteworthy candidate for further investigation against current standard-of-care treatments. While direct comparative studies are lacking, evidence from analogous disease models indicates distinct mechanistic advantages that warrant exploration.
This guide provides a comprehensive comparison of this compound with standard-of-care drugs, Donepezil for Alzheimer's disease and Levodopa for Parkinson's disease, based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic efficacy and underlying mechanisms of this compound.
Therapeutic Efficacy: A Comparative Overview
Quantitative data from preclinical studies are summarized below to facilitate a direct comparison of this compound with standard-of-care drugs in relevant disease models.
Alzheimer's Disease Model: Aβ₁₋₄₂-Induced Cognitive Deficits
Table 1: Comparison of Therapeutic Efficacy in Aβ₁₋₄₂-Induced Mouse Models of Alzheimer's Disease
| Treatment Group | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| Schisantherin B (this compound) | Morris Water Maze (Escape Latency) | Significant decrease in escape latency compared to Aβ₁₋₄₂-induced model group. | [1] |
| Y-maze Test (Spontaneous Alternation) | Significant increase in spontaneous alternation compared to Aβ₁₋₄₂-induced model group. | [1] | |
| Donepezil | Morris Water Maze (Escape Latency) | Significantly ameliorated escape latency and swimming distance compared to the Aβ₁₋₄₂-induced control group. | [2] |
| Morris Water Maze (Time in Target Quadrant) | Increased time spent in the target quadrant during the probe trial compared to the Aβ₁₋₄₂-induced model group. | [3] |
Parkinson's Disease Model: 6-OHDA-Induced Motor Deficits
Currently, there is a lack of published preclinical studies directly evaluating the efficacy of this compound in animal models of Parkinson's disease. However, a related lignan, Schisandrin B, has demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model.[4] This provides a strong rationale for investigating this compound in similar models. For a comparative perspective, data for the standard-of-care drug, Levodopa, in the 6-OHDA rat model is presented.
Table 2: Therapeutic Efficacy of Levodopa in 6-OHDA-Induced Rat Model of Parkinson's Disease
| Treatment Group | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| Levodopa | Cylinder Test (% Contralateral Forepaw Contacts) | Showed a better performance as the treated rats preferred to touch the inner wall of the cylinder with the impaired forelimbs more frequently (p < 0.001 vs. vehicle group). | [5] |
| Rotarod Test (Time on Rod) | Significant increase in the time spent on the rotating rod compared to 6-OHDA lesioned rats. | [6] |
Mechanistic Insights: Differentiated Signaling Pathways
This compound and standard-of-care drugs appear to exert their therapeutic effects through distinct signaling pathways, suggesting different modes of action in mitigating neurodegeneration.
This compound: A Multi-Targeted Neuroprotective Approach
In the context of Alzheimer's disease, this compound (also known as Schisantherin B) has been shown to restore the activities of glutamate transporter-1 (GLT-1) and glycogen synthase kinase-3β (GSK3β), while also decreasing levels of hyperphosphorylated tau protein.[1] This suggests a mechanism that involves both the regulation of glutamate homeostasis and the modulation of tau pathology, two key features of Alzheimer's disease.
While direct evidence for this compound in Parkinson's disease is pending, the neuroprotective effects of the related compound Schisandrin B in a 6-OHDA model were linked to the inhibition of the negative modulation of the Nrf2 pathway by miR-34a.[4] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its activation is a promising strategy for neuroprotection in Parkinson's disease. Lignans from Schisandra chinensis are known to possess neuroprotective properties through various signaling pathways.[7]
References
- 1. mmpc.org [mmpc.org]
- 2. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
A Comparative Guide to the Bioavailability and Pharmacokinetic Profiles of Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability and pharmacokinetic profiles of various lignans found in Schisandra chinensis. The data presented is compiled from multiple experimental studies to offer an objective overview for research and drug development purposes.
Comparative Pharmacokinetic Data of Schisandra Lignans
The following table summarizes the key pharmacokinetic parameters for prominent Schisandra lignans after oral administration in rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these bioactive compounds. Variations in these values can be attributed to differences in experimental design, dosage, and formulation.
| Lignan | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Schisandrin | 10 mg/kg (pure) | 80 ± 70 | 0.25 | 6.71 ± 4.51 (AUC₀₋t) | 15.56 ± 10.47 | [1][2] |
| 3 g/kg (extract) | 80 ± 70 | 0.5 | 17.58 ± 12.31 (AUC₀₋t) | 78.42 ± 54.91 | [1][2] | |
| 10 g/kg (extract) | 150 ± 90 | 0.75 | 28.03 ± 14.29 (AUC₀₋t) | 37.59 ± 19.16 | [1][2] | |
| Schisandrin B | 10 mg/kg (female rats) | - | - | - | ~55.0 | [3] |
| 10 mg/kg (male rats) | - | - | - | ~19.3 | [3] | |
| Deoxyschisandrin | (in extract) | - | - | Significantly higher than pure form | Enhanced in extract | [4] |
| Gomisin A | - | - | ~2-4 (Tmax) | - | - | [5] |
| Gomisin J | 30 mg/kg (i.v.) | ~2000 | - | - | - | [6] |
| Angeloylgomisin H | - | - | - | - | 4.9 | [6] |
| Gomisin D | 50 mg/kg (i.g.) | - | - | - | 107.6 | [6] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve). Data is presented as mean ± standard deviation where available. The bioavailability of some lignans can be influenced by the presence of other compounds in the extract. For instance, some ingredients in Schisandra extract may increase the dissolution of deoxyschisandrin, delay its elimination, and enhance its bioavailability.[4]
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to determine the pharmacokinetic profiles of Schisandra lignans.
Animal Studies
-
Administration: Lignans, either as pure compounds or in an extract, are typically administered orally (intragastric gavage) or intravenously.[1][7]
-
Dosage: Dosages vary depending on the specific lignan and the study's objectives. For pure compounds, doses around 10 mg/kg are common, while for extracts, higher doses such as 3-10 g/kg are used.[1]
-
Sample Collection: Blood samples are collected from the tail vein or other appropriate sites at predetermined time intervals after administration.[8][9] Plasma is then separated by centrifugation for analysis.
Analytical Methodology
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins.[4][10] Liquid-liquid extraction is also a common technique.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the lignans from other components in the plasma.[8][9][11][12] A C18 column is frequently employed for separation.[4][8][9]
-
Detection and Quantification: Mass Spectrometry (MS), often in tandem (MS/MS), is the preferred method for detection and quantification due to its high sensitivity and selectivity.[4][7][10] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used to accurately measure the concentration of each lignan.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC.[13]
Visualizing Experimental and Metabolic Pathways
The following diagrams illustrate a typical experimental workflow for pharmacokinetic studies of Schisandra lignans and a simplified representation of their metabolic pathway.
Caption: A typical experimental workflow for pharmacokinetic studies of Schisandra lignans.
Caption: Simplified metabolic pathway of Schisandra lignans in the body.[3]
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nine lignans from Schisandra chinensis extract using ultra-performance liquid chromatography with tandem mass spectrometry in rat plasma, urine, and gastrointestinal tract samples: application to the pharmacokinetic study of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of lignans in Schisandra chinensis and rat plasma by high-performance liquid chromatography diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Effects of Schisanlignone B and its Analogue, Schisandrin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic overview of the pharmacological effects of Schisanlignone B. Due to the limited availability of published research on this compound, this review focuses extensively on its close structural analogue, Schisandrin B, a well-researched dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The data presented for Schisandrin B offers valuable insights into the potential therapeutic applications and mechanisms of action for this class of compounds.
While both are bioactive lignans from Schisandra chinensis, the majority of current pharmacological research centers on Schisandrin B. This guide will first present the known information on this compound, followed by a detailed analysis of the experimental data for Schisandrin B, covering its effects on key signaling pathways implicated in various disease models.
This compound: An Overview
This compound is a lignan compound isolated from the seeds of Schisandra chinensis. At present, there is a notable scarcity of in-depth pharmacological studies specifically investigating its biological activities and mechanisms of action. This limits a direct and comprehensive comparison with other therapeutic alternatives.
Schisandrin B: A Detailed Pharmacological Profile
Schisandrin B (Sch B) is the most abundant bioactive lignan in Schisandra chinensis and has been the subject of numerous studies.[1] This section details its demonstrated pharmacological effects in three key areas: suppression of TGF-β1 signaling, amelioration of metabolic associated fatty liver disease (MAFLD), and cardioprotection.
Transforming growth factor-β1 (TGF-β1) is a critical mediator of fibrosis in various tissues. Schisandrin B has been shown to potently inhibit TGF-β1 signaling, suggesting its potential as an anti-fibrotic agent.
Quantitative Data on the Inhibition of TGF-β1 Signaling by Schisandrin B
| Parameter | Cell Line | Treatment | Result | Reference |
| Smad2/3 Phosphorylation | A7r5 Vascular Smooth Muscle Cells | TGF-β1 (1 ng/mL) + Sch B (20 µM) | Inhibition of sustained phosphorylation | [2] |
| JNK and p38 Phosphorylation | A7r5 Vascular Smooth Muscle Cells | TGF-β1 (1 ng/mL) + Sch B (20 µM) | Suppression of phosphorylation | [2] |
| α-SMA Induction | A7r5 Vascular Smooth Muscle Cells | TGF-β1 (1 ng/mL) + Sch B | Decreased induction | [3] |
| Myosin Light Chain Phosphorylation | A7r5 Vascular Smooth Muscle Cells | TGF-β1 (1 ng/mL) + Sch B | Reduced phosphorylation | [3] |
| miR-101-5p Expression | HSC-T6 Cells | Sch B | Upregulation | [4] |
Experimental Protocols
-
Cell Culture and Treatment: A7r5 vascular smooth muscle cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments, cells were treated with TGF-β1 with or without various concentrations of Schisandrin B.[2]
-
Western Blot Analysis: To assess the phosphorylation status of signaling proteins, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total Smad2/3, p38, JNK, and myosin light chain.[2][3]
-
Luciferase Reporter Assay: To measure Smad-dependent transcriptional activity, cells were transfected with a Smad-responsive luciferase reporter plasmid. Following treatment with TGF-β1 and Schisandrin B, luciferase activity was measured as an indicator of signaling pathway activation.
-
Immunofluorescence: Cells grown on coverslips were treated as described, then fixed, permeabilized, and stained with antibodies for specific proteins to visualize their subcellular localization (e.g., nuclear translocation of Smad2/3) using confocal microscopy.[2]
Signaling Pathway Diagram
Schisandrin B has demonstrated protective effects in models of MAFLD by modulating lipid metabolism and reducing inflammation. A key mechanism involves the regulation of the PPARγ signaling pathway.
Quantitative Data on the Effects of Schisandrin B in MAFLD Models
| Parameter | Model | Treatment | Result | Reference |
| Serum ALT | High-Fat Diet (HFD)-induced MAFLD mice | Sch B | Significant decrease | [5][6] |
| Serum AST | HFD-induced MAFLD mice | Sch B | Significant decrease | [5][6] |
| Serum Triglycerides (TG) | HFD-induced MAFLD mice | Sch B | Significant decrease | [5][6] |
| Serum Total Cholesterol (TC) | HFD-induced MAFLD mice | Sch B | Significant decrease | [5][6] |
| Hepatic TG Content | Hypercholesterolaemic mice | Sch B (50-200 mg/kg/day) | Up to 52% decrease | [7] |
| Hepatic TC Content | Hypercholesterolaemic mice | Sch B (50-200 mg/kg/day) | Up to 50% decrease | [7] |
| PPARγ Protein Expression | HFD-induced MAFLD mice liver tissue | Sch B | Increase | [5] |
Experimental Protocols
-
Animal Models: Male C57BL/6 mice are fed a high-fat diet for an extended period (e.g., 16 weeks) to induce MAFLD.[5][6] Another model involves inducing hypercholesterolemia by oral administration of a cholesterol/bile salts mixture.[7]
-
Drug Administration: Schisandrin B is administered to the treatment groups, typically via oral gavage, at varying doses. A control group receives the vehicle.[5][7]
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.[5][6]
-
Histological Analysis: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization to assess steatosis.
-
Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key targets in the PPARγ signaling pathway, such as PPARγ, Plin2, Pck1, Acsl4, and Fads1.[5]
Signaling Pathway Diagram
Schisandrin B has been shown to exert protective effects on the heart in models of myocardial infarction and ischemia/reperfusion injury. Its mechanisms of action include reducing infarct size, inhibiting apoptosis, and reducing inflammation.
Quantitative Data on the Cardioprotective Effects of Schisandrin B
| Parameter | Model | Treatment | Result | Reference |
| Myocardial Infarct Size | Rat model of ischemia/reperfusion | Sch B (60 mg/kg) | Reduction from 84.5±4.1% to 62.8±11.2% | [8] |
| Survival Rate | Mouse model of myocardial infarction | Sch B | Increased survival rate | [9][10] |
| Infarct Size | Mouse model of myocardial infarction | Sch B | Significantly reduced | [9][10] |
| Plasma cTn-T | Rat model of ischemia/reperfusion | Sch B (60 mg/kg) | Reduction from 761.8±114.0 ng/l to 468.3±92.0 ng/l | [8] |
| Plasma CK-MB | Rat model of ischemia/reperfusion | Sch B (60 mg/kg) | Reduction from 162.1±12.9 U/l to 136.8±16.3 U/l | [8] |
Experimental Protocols
-
Animal Models of Myocardial Injury:
-
Drug Administration: Schisandrin B is administered, often as a pre-treatment or post-injury treatment, via intragastric or intraperitoneal routes.[8][9][10]
-
Measurement of Infarct Size: At the end of the experiment, hearts are excised and stained with triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains pale. The infarct size is then quantified as a percentage of the total ventricular area.[8][9][10]
-
Cardiac Function Assessment: Echocardiography is used to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.
-
Biochemical Marker Analysis: Blood samples are analyzed for cardiac injury markers like cardiac troponin-T (cTn-T) and creatine kinase-MB (CK-MB).[8]
-
Apoptosis Assays: Myocardial tissue sections are subjected to TUNEL staining to detect apoptotic cells. Western blotting is used to measure the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.[11]
Signaling Pathway Diagram
Comparison with Alternatives
Direct comparative studies of this compound with other therapeutic agents are not available in the current literature. For Schisandrin B, while many studies demonstrate its efficacy against placebo or vehicle controls, head-to-head comparisons with standard-of-care drugs are less common.
One study on hypercholesterolemic mice noted that fenofibrate, a standard lipid-lowering drug, produced effects on hepatic index and lipid levels that were similar to those of Schisandrin B.[7] Another study compared the anti-inflammatory effects of Schisandrin A, B, and C in the context of acne-related inflammation, finding that Schisandrin B and C were effective at lower concentrations than Schisandrin A.[12] A computational docking study suggested that Schisandrin B may have a better binding affinity for proteins involved in cell cycle regulation and apoptosis compared to Schisandrin A and C.[13]
Conclusion and Future Directions
The pharmacological profile of this compound remains largely unexplored, necessitating further research to elucidate its potential therapeutic benefits. In contrast, its analogue, Schisandrin B, has been extensively studied and exhibits promising activity in several preclinical models of disease, including fibrosis, metabolic disorders, and cardiovascular conditions. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as TGF-β1/Smad, PPARγ, and PI3K/Akt.
For drug development professionals, Schisandrin B represents a promising natural product lead. Future research should focus on:
-
Elucidating the pharmacological activities of this compound and conducting direct comparative studies with Schisandrin B and other lignans.
-
Conducting head-to-head comparative studies of Schisandrin B against current standard-of-care therapies in relevant disease models.
-
Investigating the pharmacokinetic and safety profiles of these compounds in more detail to support potential clinical development.
This guide provides a consolidated overview of the current experimental evidence, offering a foundation for further investigation into this class of bioactive molecules.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B suppresses TGFβ1-induced stress fiber formation by inhibiting myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B suppresses liver fibrosis in rats by targeting miR-101-5p through the TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B from Schisandra chinensis reduces hepatic lipid contents in hypercholesterolaemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction | PLOS One [journals.plos.org]
- 10. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Schisanlignone B
This guide provides immediate, essential safety and logistical information for the handling of Schisanlignone B, a compound often used in research and drug development. The following procedures are based on established laboratory safety protocols for handling potentially hazardous chemical substances. All personnel must familiarize themselves with this information before commencing any work. A substance-specific Safety Data Sheet (SDS) for this compound should be consulted, when available, for detailed hazard information.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety and prevent contamination. The level of protection may need to be adjusted based on the specific experimental conditions and the quantity of this compound being handled.
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). | Prevents skin contact with the chemical. |
| Body Protection | Long-sleeved lab coat or chemical-resistant overalls.[1] | Protects skin from contamination. |
| Respiratory Protection | A certified particle filtering half mask or a half mask with appropriate filters should be used if dusts are generated or if working outside of a ventilated enclosure.[1] | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to standard laboratory practices is crucial for minimizing risks.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure easy access to an eyewash station and a safety shower.[2][3]
Procedural Steps:
-
Preparation: Before starting work, ensure the workspace is clean and uncluttered.[2] All necessary PPE should be inspected and worn correctly.
-
Handling:
-
Spill Management: In case of a spill, evacuate the immediate area if necessary. Wear appropriate PPE and clean the spill according to your laboratory's standard operating procedures for hazardous materials. Collect spillage and dispose of it as hazardous waste.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent upon completion of work.[4]
Putting on and Taking off PPE: A specific sequence should be followed to minimize cross-contamination.
-
Donning Sequence: First, put on the lab coat, followed by boots (if required), then a protective mask and safety goggles, and finally gloves.[7]
-
Doffing Sequence: The removal of equipment is in the reverse order of donning.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable PPE and other materials that have come into contact with this compound should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. addgene.org [addgene.org]
- 3. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 4. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. consteril.com [consteril.com]
- 7. Personal protective equipment during fruit spraying | Albo lična zaštitna oprema [albo.biz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
